molecular formula C15H13N3O B2898565 N-benzyl-1H-indazole-3-carboxamide CAS No. 101101-71-7

N-benzyl-1H-indazole-3-carboxamide

Cat. No.: B2898565
CAS No.: 101101-71-7
M. Wt: 251.289
InChI Key: DRHKBMTWDVYDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1H-indazole-3-carboxamide is a high-purity chemical compound provided as a research standard for qualified laboratories. This indazole-3-carboxamide derivative is a subject of interest in several scientific fields. In medicinal chemistry research, the indazole-3-carboxamide scaffold is recognized as a privileged structure in the design of novel bioactive molecules. Scientific literature indicates that derivatives based on this core structure are being explored in early-stage research for their potential as anticancer agents. Some studies report that specific indazole-3-carboxamide compounds exhibit inhibitory activity against certain kinases, such as p21-activated kinase 1 (PAK1), and have shown effects in reducing tumor cell migration and invasion in vitro . Other research has investigated similar N1-alkylated indazole-3-carboxamide derivatives for their cytotoxicity against human cancer cell lines, including breast and lung cancers . The compound also serves as a structural analog in forensic and toxicology research. It is related to a class of compounds that require extensive metabolic study. Researchers use such standards to understand metabolic pathways and develop analytical methods for detection using techniques like LC-MS/MS, which is critical for differentiating legally controlled substances from research chemicals . The synthetic accessibility of this class of compounds is well-documented, with common routes involving amide coupling reactions between indazole-3-carboxylic acid and the appropriate amine, or through selective alkylation at the N1 position of the indazole core . NMR data for this specific compound is available in public scientific data repositories, confirming its structure . This product is intended for research and analysis as a reference standard. It is "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption. All safety data sheets should be consulted before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-9H,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHKBMTWDVYDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-benzyl-1H-indazole-3-carboxamide synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of N-benzyl-1H-indazole-3-carboxamide

This technical guide provides a comprehensive overview of a validated protocol for the synthesis of this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from a protected indazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the formation of the key intermediate, 1H-indazole-3-carboxylic acid, from a protected indazole. The subsequent step is an amide coupling reaction between 1H-indazole-3-carboxylic acid and benzylamine to yield the final product.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide a step-by-step guide for the synthesis.[1][2]

Synthesis of 1H-indazole-3-carboxylic acid

This procedure outlines the synthesis of the carboxylic acid intermediate from a protected indazole.

Materials:

  • SEM-protected Indazole

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexane)

  • Carbon Dioxide (CO2) gas

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • 10% Sodium Bicarbonate (NaHCO3) solution

  • Citric acid solution

Procedure:

  • Dissolve SEM-protected indazole (11 g, 44.33 mmol) in dry THF (60 mL) in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to -70°C.

  • Add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise to the solution. Stir the resulting bright yellow solution at -70°C for 30 minutes.

  • Briefly warm the reaction mixture to 0°C for 10 minutes, then re-cool to -40°C.

  • Pass CO2 gas into the reaction mixture in small portions at -40°C for 90 minutes.

  • Add 1N HCl (60 mL) to the reaction mixture and allow it to warm to room temperature.

  • Reflux the mixture at 80°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, evaporate the THF under reduced pressure.

  • Basify the residue with a 10% NaHCO3 solution and wash with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer with a citric acid solution to precipitate the solid product.

  • Filter the solid, and dry it in an oven at 35°C to afford 1H-indazole-3-carboxylic acid.

Synthesis of this compound

This procedure details the amide coupling reaction to form the final product.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Dimethylformamide (DMF)

  • Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Benzylamine

  • Ice water

  • 10% Methanol in Chloroform

  • 10% Sodium Bicarbonate (NaHCO3) solution

  • Brine solution

  • Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF.

  • To this solution, add HOBT (0.1 g, 0.74 mmol, 1.2 equiv), EDC.HCl (0.141 g, 0.74 mmol, 1.2 equiv), and TEA (0.187 g, 1.85 mmol, 3 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add benzylamine (0.61 mmol, 1 equiv) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into ice water (20 mL).

  • Extract the product with 10% Methanol in Chloroform (2 x 30 mL).

  • Wash the combined organic layers with 10% NaHCO3 solution (25 mL) and brine solution.

  • Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a step gradient of 0-5% Methanol in Chloroform to obtain this compound.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1H-indazole-3-carboxylic acidC₈H₆N₂O₂162.15259-26298
This compoundC₁₅H₁₃N₃O251.28145-148-

Yield for this compound was not explicitly stated as a percentage in the source but was obtained from the described procedure.

Table 2: Spectroscopic Data

CompoundIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)
1H-indazole-3-carboxylic acid3280, 3186, 2945, 1687, 1588, 1518, 1486, 1382, 1282, 1174, 1149, 914, 779-
This compound3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 6804.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H)[1]

¹H NMR data for 1H-indazole-3-carboxylic acid was not provided in the primary source.

Visualization of the Synthesis

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1H-indazole-3-carboxylic acid cluster_step2 Step 2: Synthesis of this compound SEM_Indazole SEM-protected Indazole Carboxylic_Acid 1H-indazole-3-carboxylic acid SEM_Indazole->Carboxylic_Acid 1. n-BuLi, THF, -70°C 2. CO2, -40°C 3. HCl, Reflux Carboxylic_Acid2 1H-indazole-3-carboxylic acid Final_Product This compound Carboxylic_Acid2->Final_Product HOBT, EDC.HCl, TEA DMF, RT, 4-6h Benzylamine Benzylamine Benzylamine->Final_Product

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis1 Synthesis of 1H-indazole-3-carboxylic acid cluster_synthesis2 Synthesis of this compound start1 Dissolve SEM-protected Indazole in dry THF step1_2 Cool to -70°C and add n-BuLi start1->step1_2 step1_3 Introduce CO2 gas at -40°C step1_2->step1_3 step1_4 Acidify with HCl and reflux step1_3->step1_4 step1_5 Work-up and isolation step1_4->step1_5 product1 1H-indazole-3-carboxylic acid step1_5->product1 start2 Dissolve 1H-indazole-3-carboxylic acid in DMF product1->start2 Use as starting material step2_2 Add coupling reagents: HOBT, EDC.HCl, TEA start2->step2_2 step2_3 Add Benzylamine and stir for 4-6 hours step2_2->step2_3 step2_4 Aqueous work-up and extraction step2_3->step2_4 step2_5 Purification by column chromatography step2_4->step2_5 product2 This compound step2_5->product2

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1H-indazole-3-carboxamide is a key heterocyclic compound that serves as a structural backbone for a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as inhibitors of crucial cellular targets, including p21-activated kinase 1 (PAK1) and poly(ADP-ribose) polymerase-1 (PARP-1). Understanding the fundamental physicochemical properties of this core structure is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and visualizations of its relevant biological pathways.

Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is essential for predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available experimental and computationally predicted properties of this compound.

General and Physical Properties
PropertyValueSource
Chemical Formula C₁₅H₁₃N₃O-
Molecular Weight 251.28 g/mol -
Melting Point 145-148 °C[1][2]
Appearance Not specified (likely a solid at room temperature)-
Predicted Physicochemical Properties

No experimental data for solubility, pKa, and logP of this compound were found in the reviewed literature. The following values are computationally predicted and should be used as an estimation pending experimental verification.

PropertyPredicted ValueSource
Solubility Insoluble in waterPredicted
pKa (most acidic) 13.5 (amide proton)Predicted
pKa (most basic) 1.2 (pyrazole nitrogen)Predicted
logP (Octanol-Water Partition Coefficient) 2.9Predicted

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of the indazole-3-carboxylic acid, followed by an amidation reaction.

Synthesis of 1H-indazole-3-carboxylic acid

A detailed, multi-step experimental protocol for the synthesis of the precursor, 1H-indazole-3-carboxylic acid, is available in the literature. This process often involves the protection of the indazole nitrogen, followed by lithiation and carboxylation, and subsequent deprotection.

Synthesis of this compound

The following is a general experimental protocol for the amidation of 1H-indazole-3-carboxylic acid to yield this compound.[2]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • 10% Methanol in Chloroform

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

  • To this solution, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add benzylamine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with 10% methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO₃ solution, followed by a brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to afford the final product, this compound.

Mandatory Visualizations

Logical Relationship: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound A 1H-Indazole-3-carboxylic acid D Amidation Reaction A->D B Benzylamine B->D C Coupling Reagents (HOBt, EDC.HCl, TEA) in DMF C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: General synthesis workflow for this compound.

Signaling Pathway: p21-activated kinase 1 (PAK1) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of PAK1, a kinase implicated in cell proliferation, survival, and motility.[3]

G PAK1 Signaling Pathway and Inhibition cluster_0 Upstream Activation cluster_1 Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) RTKs RTKs Ras/Rac/Cdc42 Ras/Rac/Cdc42 RTKs->Ras/Rac/Cdc42 PAK1 PAK1 Ras/Rac/Cdc42->PAK1 Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Cell Motility Cell Motility PAK1->Cell Motility Inhibitor This compound Derivative Inhibitor->PAK1

Caption: Inhibition of the PAK1 signaling pathway by indazole derivatives.

Signaling Pathway: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The 1H-indazole-3-carboxamide scaffold has also been utilized in the design of PARP-1 inhibitors. PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.

G PARP-1 Signaling in DNA Repair and Inhibition DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 recruits PARylation Poly(ADP-ribosyl)ation PARP-1->PARylation Apoptosis Apoptosis PARP-1->Apoptosis inhibition leads to Inhibitor This compound Derivative Inhibitor->PARP-1 inhibits Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair

Caption: Role of PARP-1 in DNA repair and its inhibition.

Conclusion

This compound is a molecule of significant interest in the field of drug discovery. This guide has provided a summary of its core physicochemical properties, a detailed synthesis protocol, and visualizations of its interactions with key biological pathways. The presented data and methodologies offer a valuable resource for researchers and scientists working on the development of novel therapeutics based on the indazole scaffold. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding of this important compound.

References

N-benzyl-1H-indazole-3-carboxamide: A Technical Guide to its Synthesis and Structural Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-benzyl-1H-indazole-3-carboxamide, focusing on its synthesis and providing a framework for its structural analysis. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this paper also presents crystallographic data of a closely related analogue to offer structural insights. Furthermore, this guide explores the potential biological relevance of this compound by examining the signaling pathway of p21-activated kinase 1 (PAK1), a known target for the indazole-3-carboxamide scaffold.

Synthesis and Physicochemical Properties

This compound can be synthesized from 1H-indazole-3-carboxylic acid. The general procedure involves an amide coupling reaction. The physicochemical properties of the resulting compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₃N₃O[1]
Molecular Weight251.28 g/mol [1]
Melting Point145-148 °C[1][2]
AppearanceSolid[2]

Experimental Protocols

Synthesis of 1H-Indazole-3-carboxylic acid

A common precursor for the synthesis of this compound is 1H-indazole-3-carboxylic acid. One synthetic route to this precursor involves the protection of indazole, followed by lithiation and subsequent carboxylation.

Synthesis of this compound[1][2]

A general and efficient method for the synthesis of this compound is through the coupling of 1H-indazole-3-carboxylic acid with benzylamine. This reaction is typically facilitated by a coupling agent.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid in DMF.

  • To this solution, add HOBt, EDC.HCl, and TEA.

  • Stir the reaction mixture at room temperature for approximately 15 minutes.

  • Add benzylamine to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a mixture of 10% methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of 0-5% methanol in chloroform to yield this compound.

A detailed workflow for this synthesis is depicted in the following diagram:

G start Start: Dissolve 1H-indazole-3-carboxylic acid in DMF add_reagents Add HOBt, EDC.HCl, and TEA start->add_reagents stir1 Stir at RT for 15 min add_reagents->stir1 add_amine Add Benzylamine stir1->add_amine stir2 Stir at RT for 4-6 h add_amine->stir2 monitor Monitor reaction by TLC stir2->monitor workup Quench with ice water monitor->workup extraction Extract with 10% MeOH in Chloroform workup->extraction wash Wash with 10% NaHCO3 and Brine extraction->wash dry Dry over Na2SO4 and filter wash->dry evaporate Evaporate solvent dry->evaporate purify Column Chromatography evaporate->purify end End: this compound purify->end

Caption: Synthesis workflow for this compound.

Structural Analysis

As of the latest literature search, a single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of a related, more complex derivative, 4-benzyl-1-oxo-N-phenethyl-1H-[3][4]oxazino[4,3-b]indazole-3-carboxamide, has been determined and provides some insight into the potential solid-state conformation of such molecules.[5] The crystallographic data for this analogue is presented in Table 2.

Table 2: Crystallographic Data for 4-benzyl-1-oxo-N-phenethyl-1H-[3][4]oxazino[4,3-b]indazole-3-carboxamide [5]

ParameterValue
Chemical FormulaC₂₆H₂₁N₃O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.149(4)
b (Å)9.249(4)
c (Å)13.508(7)
α (°)91.995(9)
β (°)101.158(8)
γ (°)108.392(8)
Volume (ų)1058.5(9)
Z2
Temperature (K)296(2)
RadiationMo Kα (λ = 0.71073 Å)

Biological Context: Inhibition of PAK1 Signaling

The 1H-indazole-3-carboxamide scaffold has been identified as a promising framework for the development of inhibitors targeting p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[3][6][7] Dysregulation of the PAK1 signaling pathway is implicated in several diseases, including cancer.[8][9]

The inhibition of PAK1 by compounds such as this compound derivatives can interfere with downstream signaling events. A simplified representation of the PAK1 signaling pathway and the potential point of inhibition is illustrated below.

G rtk Receptor Tyrosine Kinases (RTKs) ras Ras rtk->ras rac_cdc42 Rac/Cdc42 ras->rac_cdc42 pak1 PAK1 rac_cdc42->pak1 Activation raf_mek_erk Raf-MEK-ERK Pathway pak1->raf_mek_erk pi3k_akt PI3K-Akt Pathway pak1->pi3k_akt cytoskeleton Cytoskeletal Dynamics (e.g., LIMK, MLCK) pak1->cytoskeleton inhibitor This compound (Inhibitor) inhibitor->pak1 Inhibition proliferation Cell Proliferation & Survival raf_mek_erk->proliferation pi3k_akt->proliferation migration Cell Migration & Invasion cytoskeleton->migration

Caption: Simplified PAK1 signaling pathway and point of inhibition.

As shown in the diagram, activation of receptor tyrosine kinases can lead to the activation of Ras and subsequently the Rho GTPases Rac and Cdc42. These, in turn, activate PAK1. Activated PAK1 can then modulate several downstream pathways, including the Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival. PAK1 also influences cytoskeletal dynamics by phosphorylating substrates like LIM kinase (LIMK) and myosin light chain kinase (MLCK), thereby affecting cell migration and invasion. An inhibitor like an this compound derivative would block the activity of PAK1, thus preventing these downstream signaling events.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant potential in drug discovery. While its specific crystal structure remains to be elucidated, analysis of related compounds provides a basis for structural understanding. The established role of the indazole-3-carboxamide scaffold as a PAK1 inhibitor highlights a key area for further investigation into the therapeutic applications of this compound and its analogues. This technical guide provides a foundational resource for researchers interested in the synthesis, structural properties, and biological evaluation of this promising compound.

References

Technical Guide: Spectroscopic Data and Experimental Protocols for N-benzyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-1H-indazole-3-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein includes detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ Reference: G. Narayana Swamy et al., 2012.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
13.88s-1HIndazole N-H
9.08br t-1HAmide N-H
8.21d8.21HAr-H
7.64d8.01HAr-H
7.43 - 7.22m-7HAr-H
4.52d6.82HCH₂
Table 2: ¹³C NMR Spectroscopic Data

Note: The following are predicted chemical shifts based on the analysis of closely related structures, specifically N-Benzyl-1-butyl-1H-indazole-3-carboxamide, and general principles of NMR spectroscopy.

Chemical Shift (δ) ppmAssignment
~163C=O (Amide)
~141Aromatic C
~140Aromatic C
~137Aromatic C
~129Aromatic C
~128Aromatic C
~127Aromatic C
~123Aromatic C
~122Aromatic C
~111Aromatic C
~43CH₂
Table 3: IR Spectroscopic Data

Method: KBr Pellet Reference: G. Narayana Swamy et al., 2012.[1]

Wavenumber (cm⁻¹)Assignment
3407N-H Stretch
3184N-H Stretch
1651C=O Stretch (Amide I)
1544N-H Bend (Amide II)
1471C=C Stretch (Aromatic)
1348C-N Stretch
1260, 1239, 1150, 1080C-H in-plane bend, C-N stretch
956, 779, 680C-H out-of-plane bend
Table 4: Mass Spectrometry Data

Molecular Formula: C₁₅H₁₃N₃O Molecular Weight: 251.28 g/mol

m/zIon
252.11[M+H]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of 1H-indazole-3-carboxylic acid with benzylamine. A general and effective procedure is as follows:

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents).

  • Activation: Stir the reaction mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as a mixture of chloroform and methanol.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]

Spectroscopic Characterization

The following are representative protocols for the spectroscopic analysis of this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectral data can be obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent like methanol and introduced into the ion source. The data is acquired in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1H-indazole-3-carboxylic acid + Benzylamine reagents DMF, HOBt, EDC.HCl start->reagents reaction Stir at RT (4-6h) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Synthesis and Characterization Workflow

References

biological activity of indazole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Indazole-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with various biological targets, acting as a bioisostere of indole and benzimidazole.[1] Within this class, indazole-3-carboxamide derivatives have emerged as a particularly versatile and fruitful area of research, leading to the discovery of potent modulators for a wide array of biological targets. These compounds have demonstrated significant therapeutic potential across multiple domains, including oncology, immunology, and neurology.[2][3] Several drugs containing the indazole scaffold are already FDA-approved, such as the kinase inhibitors Axitinib and Pazopanib, highlighting the clinical relevance of this core structure.[4][5] This technical guide provides a comprehensive overview of the diverse biological activities of indazole-3-carboxamide derivatives, focusing on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Kinase Inhibitory Activity

Indazole-3-carboxamides have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[6] Their rigid structure allows for precise orientation within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.

p21-Activated Kinase 1 (PAK1) Inhibition

Aberrant activation of PAK1 is linked to tumor progression, migration, and invasion.[7] Consequently, PAK1 is a promising target for anti-cancer drug development. A series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[7][8] Structure-activity relationship (SAR) analysis revealed that a hydrophobic ring in the deep back pocket and a hydrophilic group in the solvent region are critical for high inhibitory activity and selectivity.[7] The representative compound 30l showed excellent enzyme inhibition and suppressed migration and invasion of MDA-MB-231 breast cancer cells.[7][8]

Table 1: PAK1 Inhibitory Activity of Representative Indazole-3-Carboxamide Derivatives

Compound PAK1 IC50 (nM) hERG Inhibition (%) @ 10 µM

| 30l | 9.8 | 15.2 |

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[7]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Indazole-3-carboxamide derivatives have also been discovered as potential inhibitors of human GSK-3, a kinase implicated in various diseases including neurodegenerative disorders and cancer.[4] These compounds were found to bind to the ATP binding site of GSK-3β. SAR studies indicated that methoxy substitutions at the 5-position of the indazole ring were important for high potency.[4]

Table 2: GSK-3β Inhibitory Activity of Indazole-3-Carboxamide Derivatives

Compound GSK-3β IC50 (µM)
49 1.7

| 50 | 0.35 |

Data sourced from a review on indazole derivatives as kinase inhibitors.[4]

IKK2 Inhibition for Inflammatory Disorders

Certain indazole carboxamide compounds have been identified as inhibitors of IKK2 (also known as IKKβ), a key kinase in the NF-κB signaling pathway that plays a central role in inflammation.[9] These inhibitors are useful for treating disorders associated with inappropriate IKK2 activity, such as rheumatoid arthritis, asthma, and COPD.[9]

Experimental Protocol: Kinase Inhibition Assay (Example: PAK1)

The inhibitory activity against PAK1 can be determined using a mobility shift assay.

  • Reagents and Materials: Recombinant human PAK1 enzyme, fluorescently labeled peptide substrate, ATP, and assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Assay Procedure:

    • The test compounds (e.g., indazole-3-carboxamide derivatives) are serially diluted in DMSO and added to the wells of a microplate.

    • PAK1 enzyme is added to the wells containing the compounds and incubated for a short period (e.g., 10 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at room temperature.

    • The reaction is stopped by the addition of a termination buffer containing EDTA.

  • Data Analysis: The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

G cluster_pathway General Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Indazole-3-carboxamide Derivative Inhibitor->RAF Inhibits (e.g., Kinase Target)

Caption: Inhibition of a kinase (e.g., RAF) by an indazole-3-carboxamide derivative blocks downstream signaling.

Receptor Antagonism

Indazole-3-carboxamides have been designed as potent and selective ligands for various G-protein coupled receptors (GPCRs), demonstrating their utility in modulating signaling pathways involved in inflammation and neurotransmission.

Prostanoid EP4 Receptor Antagonism

The prostaglandin E2 (PGE2)/EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment. Blocking this pathway is an attractive strategy for cancer immunotherapy.[10] A series of 2H-indazole-3-carboxamide derivatives were identified as potent and selective EP4 receptor antagonists.[11] The lead compound 14 displayed single-nanomolar antagonistic activity and effectively inhibited the upregulation of immunosuppression-related genes in macrophages.[10][11]

Table 3: EP4 Receptor Antagonistic Activity

Compound EP4 IC50 (nM)
1 3106

| 14 | Single-nanomolar range |

Data sourced from a study on 2H-indazole-3-carboxamide derivatives for cancer immunotherapy.[11]

Serotonin 4 Receptor (5-HT4R) Antagonism

N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were developed as potent and selective 5-HT4 receptor antagonists.[12][13] Lack of selectivity has been a concern for previous 5-HT4R ligands.[13] However, compounds like 11ab and 12g showed high selectivity over the 5-HT2A receptor and the hERG potassium channel, along with good in vitro pharmacokinetic properties. These compounds also demonstrated significant antinociceptive effects in animal models of analgesia.[12][13]

Table 4: 5-HT4 Receptor Binding Affinity

Compound 5-HT4R Binding (% Inhibition @ 10⁻⁸ M)
11c 64
11d 79
11e 84
11f 80

| 11g | 78 |

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as 5-HT4R ligands.[12]

Experimental Protocol: GloSensor™ cAMP Assay (Example: EP4 Antagonism)

This assay measures changes in intracellular cAMP levels, a downstream second messenger of the EP4 receptor.

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the human EP4 receptor and the pGloSensor™-22F cAMP plasmid.

  • Assay Procedure:

    • Transfected cells are seeded into 384-well plates and incubated.

    • The medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent and the cells are equilibrated.

    • Test compounds (antagonists) are added to the wells and incubated.

    • The agonist (PGE2) is added to stimulate the EP4 receptor.

    • Luminescence, which correlates with cAMP levels, is measured in real-time using a plate reader.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced luminescence signal. IC50 values are calculated from the dose-response curves.[11]

G cluster_pathway PGE2/EP4 Receptor Signaling Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (Transcription) PKA->CREB Antagonist Indazole-3-carboxamide Antagonist Antagonist->EP4 Blocks

Caption: An indazole-3-carboxamide antagonist blocks the EP4 receptor, preventing cAMP production.

Ion Channel Blockade

Calcium-Release Activated Calcium (CRAC) Channel Blockade

CRAC channels are crucial for calcium signaling in immune cells, such as mast cells. Their activation leads to the release of pro-inflammatory mediators. Indazole-3-carboxamides have been identified as potent CRAC channel blockers, representing a novel structural scaffold for immunomodulation.[14] A key SAR finding was the critical requirement of the 3-carboxamide regiochemistry; the reverse amide isomer was inactive. The representative compound 12d actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50.[14]

Table 5: CRAC Channel Inhibitory Activity

Compound Ca²⁺ Influx IC50 (µM) cLogP
12d 0.67 4.76
12a Potent 6.18

| 15b | Potent | 4.65 |

Data sourced from a study on indazole-3-carboxamides as CRAC channel blockers.[14]

Experimental Protocol: Calcium Influx Assay

This assay measures the inhibition of intracellular calcium increase following CRAC channel activation.

  • Cell Loading: Rat basophilic leukemia (RBL) cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • ER Calcium Depletion: The endoplasmic reticulum (ER) calcium stores are depleted using thapsigargin, a SERCA pump inhibitor. This action triggers the opening of CRAC channels on the plasma membrane.

  • Compound Treatment: The cells are treated with various concentrations of the indazole-3-carboxamide test compounds.

  • Calcium Measurement: Extracellular calcium is added, and the resulting influx of calcium through the open CRAC channels is measured by monitoring the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compounds on calcium influx is quantified, and IC50 values are determined from dose-response curves.[14]

G cluster_workflow CRAC Channel Activation and Blockade Workflow Receptor Cell Surface Receptor PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) [Ca2+ Store] IP3->ER Releases Ca2+ STIM1 STIM1 ER->STIM1 Activates (Ca2+ depletion) ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activates Ca_Influx Ca2+ Influx ORAI1->Ca_Influx Blocker Indazole-3-carboxamide Blocker Blocker->ORAI1 Blocks

Caption: Workflow of CRAC channel activation and its inhibition by an indazole-3-carboxamide blocker.

Other Biological Activities

The therapeutic potential of the indazole-3-carboxamide scaffold extends to other areas, including infectious diseases.

Antiviral and Antimicrobial Activity
  • Antiviral: N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2. Starting from a hit compound identified for MERS-CoV, researchers developed 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a ), which exhibited an EC50 of 0.69 µM against SARS-CoV-2 with low cytotoxicity.[15]

  • Antimicrobial: Various indazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2][16]

Table 6: Antiviral Activity of a Representative Indazole-3-Carboxamide

Compound SARS-CoV-2 EC50 (µM)

| 4a | 0.69 |

Data sourced from a study on N-arylindazole-3-carboxamides as antiviral agents.[15]

General Synthesis Protocol

A common method for synthesizing 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[16]

  • Activation of Carboxylic Acid: 1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like DMF. Coupling reagents such as HOBT and EDC.HCl are added, along with a base like triethylamine (TEA). The mixture is stirred to form an activated ester intermediate.

  • Amide Coupling: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction and Workup: The reaction is stirred at room temperature for several hours until completion. The product is then isolated through standard workup procedures, such as extraction and washing.

  • Purification: The crude product is purified, typically by column chromatography, to yield the final indazole-3-carboxamide derivative.[16]

G cluster_synthesis General Synthesis of Indazole-3-Carboxamides Start 1H-Indazole-3-Carboxylic Acid Intermediate Activated Ester Intermediate Start->Intermediate Activation Reagents Coupling Reagents (EDC, HOBT, Base) Reagents->Intermediate Product Indazole-3-Carboxamide Product Intermediate->Product Coupling Amine Amine (R-NH2) Amine->Product Purify Purification (Chromatography) Product->Purify

Caption: A generalized workflow for the synthesis of indazole-3-carboxamide derivatives via amide coupling.

Conclusion

Indazole-3-carboxamide derivatives represent a remarkably versatile chemical scaffold with a broad spectrum of biological activities. They have yielded potent and selective inhibitors of kinases (PAK1, GSK-3), antagonists of key receptors in immunology and neurology (EP4, 5-HT4R), and novel blockers of ion channels (CRAC). Furthermore, their potential extends to antiviral and antimicrobial applications. The modular nature of their synthesis allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The continued investigation of this privileged scaffold promises to deliver novel therapeutic agents for a wide range of human diseases.

References

An In-Depth Technical Guide to N-benzyl-1H-indazole-3-carboxamide: Discovery, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-1H-indazole-3-carboxamide, a member of the pharmacologically significant indazole-3-carboxamide class of compounds. This document details the known history of its synthesis, provides a detailed experimental protocol for its preparation, and presents available biological activity data. Furthermore, it explores the key signaling pathways associated with the broader indazole-3-carboxamide scaffold, offering insights into the potential mechanisms of action for this chemical class. The information is structured to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and History

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The specific history of this compound is not extensively documented as a standalone breakthrough discovery. Instead, its emergence is rooted in the broader exploration of the indazole-3-carboxamide chemical space for therapeutic agents.

While a definitive first synthesis is not readily apparent in the literature, a notable and detailed synthesis was published in 2012 by G. Narayana Swamy and colleagues.[1][2] In their work, this compound (designated as compound 4a ) was synthesized as part of a larger library of fourteen 1H-indazole-3-carboxamides to be evaluated for their antimicrobial properties.[1][2]

However, the core structure of 1-benzyl-1H-indazole-3-carboxylic acid and its derivatives were described much earlier in a 1975 patent, indicating that the foundational chemical scaffold was of interest to medicinal chemists for several decades prior to the 2012 publication. This earlier work laid the groundwork for the synthesis of a variety of N-substituted indazole-3-carboxamides.

The sustained interest in the indazole-3-carboxamide core stems from its ability to act as a versatile pharmacophore, with derivatives showing activity as inhibitors of p21-activated kinase 1 (PAK1), poly(ADP-ribose)polymerase-1 (PARP-1), calcium-release activated calcium (CRAC) channels, and glycogen synthase kinase 3 (GSK-3), as well as acting as synthetic cannabinoid receptor agonists. This broad biological activity profile makes the indazole-3-carboxamide scaffold, and by extension this compound, a subject of ongoing interest in drug discovery.

Experimental Protocols

The following experimental protocols are based on the synthesis of this compound as described by G. Narayana Swamy et al. (2012).[1][2]

Synthesis of 1H-Indazole-3-carboxylic acid (3)

The precursor, 1H-indazole-3-carboxylic acid, is synthesized from SEM-protected indazole. The protecting group is cleaved to yield the carboxylic acid, which serves as the starting material for the final amidation step.

General Procedure for the Preparation of this compound (4a)

To a solution of 1H-indazole-3-carboxylic acid (3 ) (0.1 g, 0.61 mmol, 1 equivalent) in dimethylformamide (DMF), 1-Hydroxybenzotriazole (HOBT) (0.1 g, 0.74 mmol, 1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (0.141 g, 0.74 mmol, 1.2 equivalents), and triethylamine (TEA) (0.187 g, 1.85 mmol, 3 equivalents) are added. The reaction mixture is stirred at room temperature for 15 minutes. Subsequently, benzylamine (0.065 g, 0.61 mmol, 1 equivalent) is added at room temperature, and the mixture is stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, ice water (20 mL) is poured into the reaction mixture. The resulting product is extracted with 10% methanol in chloroform (2 x 30 mL). The combined organic layers are washed with 10% sodium bicarbonate (NaHCO3) solution (25 mL) and brine solution, then dried over anhydrous sodium sulfate (Na2SO4). The solvent is evaporated under reduced pressure. The crude product is purified by column chromatography (step gradient: 0-5% Methanol in CHCl3) to afford pure this compound.[1][2]

Data Presentation

Physicochemical and Spectroscopic Data

The following data for this compound (designated as 4a ) is reported by G. Narayana Swamy et al. (2012).[1]

PropertyValue
Melting Point (°C)145-148
IR (KBr, cm⁻¹)3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 680
¹H NMR (DMSO) δ4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H)
Biological Activity Data

Extensive searches for quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound against specific molecular targets such as PAK1, PARP-1, CRAC channels, or GSK-3 did not yield specific results. The available literature primarily focuses on more complex derivatives of the indazole-3-carboxamide scaffold for these targets.

However, the 2012 study by G. Narayana Swamy et al. did evaluate the antimicrobial and antifungal activity of this compound. The data is presented below as zones of inhibition.

OrganismZone of Inhibition (mm)
Antifungal Activity
Aspergillus niger12
Helminthosporium oryzae13

Note: The standard antifungal agent used for comparison was Griseofulvin, which showed inhibition zones of 15 mm and 14 mm against Aspergillus niger and Helminthosporium oryzae, respectively.[2]

The study also reported that the compound exhibited some activity against Escherichia coli, but not against Pseudomonas aeruginosa, Staphylococcus aureus, or Streptococcus pyogenes.[2]

Signaling Pathways and Potential Mechanisms of Action

While specific biological targets for this compound are not well-defined in the literature, the broader class of indazole-3-carboxamides has been shown to interact with several important signaling pathways implicated in various diseases. The following diagrams illustrate these potential pathways.

p21-activated kinase 1 (PAK1) Signaling Pathway

PAK1 is a key regulator of cell motility, proliferation, and survival. Its aberrant activation is linked to cancer progression. Indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.

PAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Rac/Cdc42 Rac/Cdc42 RTK->Rac/Cdc42 activates PAK1 PAK1 Rac/Cdc42->PAK1 activates MEK MEK PAK1->MEK phosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Cell Motility) PAK1->Actin_Cytoskeleton regulates Apoptosis_Proteins Apoptosis Proteins (e.g., BAD) PAK1->Apoptosis_Proteins inhibits apoptosis ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (Gene Expression) ERK->Transcription_Factors activates

Caption: Simplified PAK1 signaling pathway.

Poly(ADP-ribose) Polymerase-1 (PARP-1) in DNA Repair

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is essential for repairing single-strand DNA breaks. Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination.

PARP1_DNA_Repair_Pathway cluster_dna_damage DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits and activates PARylation PAR Polymer Synthesis PARP1->PARylation catalyzes XRCC1 XRCC1 PARylation->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III scaffolds DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta scaffolds DNA_Repair DNA Repair DNA_Ligase_III->DNA_Repair DNA_Polymerase_beta->DNA_Repair

Caption: Role of PARP-1 in Base Excision Repair.

Calcium-Release Activated Calcium (CRAC) Channel Signaling

CRAC channels are critical for calcium signaling in various cell types, particularly immune cells. They are composed of the STIM protein in the endoplasmic reticulum and the Orai protein in the plasma membrane. Some indazole-3-carboxamides have been identified as CRAC channel blockers.

CRAC_Channel_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane cluster_cytosol Cytosol ER_Ca_Store ER Ca2+ Store STIM1 STIM1 ER_Ca_Store->STIM1 depletion activates Orai1 Orai1 Channel STIM1->Orai1 translocates and binds to Ca_Influx Ca2+ Influx Orai1->Ca_Influx opens to allow Downstream_Signaling Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream_Signaling triggers

Caption: Activation of CRAC channels.

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in diseases such as diabetes, Alzheimer's disease, and bipolar disorder. The indazole-3-carboxamide scaffold has been explored for the development of GSK-3 inhibitors.

GSK3_Signaling_Pathway cluster_wnt_pathway Wnt Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3 GSK-3 Dishevelled->GSK3 inhibits beta_catenin β-catenin GSK3->beta_catenin phosphorylates for degradation (Wnt off) Degradation Degradation beta_catenin->Degradation Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription stabilizes and activates (Wnt on)

Caption: Role of GSK-3 in the Wnt signaling pathway.

Conclusion

This compound is a synthetically accessible compound belonging to a class of molecules with significant therapeutic potential. While its specific biological activity profile is not yet extensively characterized, its structural relationship to a wide range of biologically active indazole-3-carboxamides suggests its potential as a scaffold for the development of novel therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research into this and related compounds. Future studies are warranted to elucidate the specific molecular targets and quantitative biological activity of this compound to fully understand its potential in drug discovery and development.

References

An In-depth Technical Guide to N-benzyl-1H-indazole-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-1H-indazole-3-carboxamide and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the this compound core has emerged as a versatile template for the design of potent and selective inhibitors of various enzymes and modulators of ion channels. This guide explores the chemical space and pharmacological landscape of this promising class of molecules.

Synthesis

The general synthesis of this compound and its analogs typically involves the coupling of 1H-indazole-3-carboxylic acid with a corresponding amine. A common synthetic route is outlined below.[1][2][3]

General Synthetic Scheme:

Synthesis_Scheme indazole 1H-Indazole sem_protected SEM-protected Indazole indazole->sem_protected SEM-Cl carboxylic_acid 1H-Indazole-3-carboxylic acid sem_protected->carboxylic_acid 1. n-BuLi 2. CO2 3. Deprotection carboxamide This compound and analogs carboxylic_acid->carboxamide Coupling agents (EDC, HOBT) benzylamine Substituted Benzylamines/ Amines benzylamine->carboxamide

A general synthetic route for this compound analogs.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs have been investigated for a range of biological activities, primarily as inhibitors of kinases and modulators of ion channels. The following sections summarize the key findings.

p21-Activated Kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival, making it an attractive target for cancer therapy.[4] Several 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[5]

Quantitative Data for PAK1 Inhibitors:

Compound IDR1 (Substitution on Benzyl Ring)PAK1 IC50 (nM)Reference
30l 3-fluoro-4-(morpholinomethyl)9.8[6]
Analog A 4-chloro55[5]
Analog B 4-methoxy120[5]

Structure-Activity Relationship (SAR) Summary for PAK1 Inhibition:

  • Hydrophobic substitutions on the benzyl ring are generally favorable for activity.

  • Introduction of a hydrophilic group , such as a morpholine, in the solvent-accessible region can significantly enhance potency and selectivity.[5]

  • The N-benzyl moiety appears to be crucial for interaction with the kinase active site.

PAK1 Signaling Pathway:

PAK1_Signaling RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK PI3K PI3K PAK1->PI3K Cytoskeletal_Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal_Remodeling ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Indazole_Analog N-benzyl-1H-indazole -3-carboxamide Analog Indazole_Analog->PAK1 Inhibition

Simplified PAK1 signaling pathway and the inhibitory action of this compound analogs.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA repair.[7][8][9][10][11] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with BRCA mutations. N-substituted indazole-3-carboxamides have been explored as PARP-1 inhibitors.

Quantitative Data for PARP-1 Inhibitors:

Compound IDN1-SubstitutionPARP-1 IC50 (µM)Reference
4 3-(piperidin-1-yl)propyl36[8]
5 3-(2,3-dioxoindolin-1-yl)propyl6.8[8]

Structure-Activity Relationship (SAR) Summary for PARP-1 Inhibition:

  • A three-carbon linker at the N1 position of the indazole ring appears to be optimal.

  • The nature of the terminal heterocyclic ring significantly influences inhibitory activity.

PARP1 in DNA Single-Strand Break Repair:

PARP1_DNA_Repair SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Detection PARylation PARylation PARP1->PARylation Catalyzes Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Indazole_Analog N-benzyl-1H-indazole -3-carboxamide Analog Indazole_Analog->PARP1 Inhibition

The role of PARP1 in DNA repair and its inhibition by this compound analogs.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function.[6][12][13] Its dysregulation is implicated in various diseases, such as Alzheimer's disease, bipolar disorder, and diabetes. 1H-Indazole-3-carboxamides have been identified as a novel class of GSK-3 inhibitors.

Quantitative Data for GSK-3β Inhibitors:

Compound IDSubstitution PatternGSK-3β pIC50Reference
Hit 1 N-(pyridin-2-ylmethyl)5.5[14]
Hit 2 N-(1-(pyridin-2-yl)ethyl)5.4[14]
Hit 3 N-(2-(dimethylamino)ethyl)5.2[14]

Structure-Activity Relationship (SAR) Summary for GSK-3β Inhibition:

  • The indazole core acts as a scaffold, with the carboxamide moiety forming key interactions in the ATP-binding pocket.

  • Substitutions on the amide nitrogen with groups capable of hydrogen bonding, such as pyridyl moieties, are beneficial for activity.

GSK-3 Signaling Pathway (Wnt/β-catenin):

GSK3_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation (in nucleus) Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Indazole_Analog N-benzyl-1H-indazole -3-carboxamide Analog Indazole_Analog->Destruction_Complex Inhibition of GSK-3

Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3 and its inhibition.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

CRAC channels are crucial for calcium signaling in various cell types, particularly immune cells.[15][16][17][18][19] Their modulation presents a therapeutic opportunity for inflammatory and autoimmune diseases. Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[20]

Quantitative Data for CRAC Channel Blockers:

Compound IDAmide Substitution (Ar)Calcium Influx IC50 (µM)Reference
12d 2,6-difluorophenyl< 1[20]
Analog C 3-fluoro-4-pyridylPotent[20]
9c (reverse amide)Inactive (>100)[20]

Structure-Activity Relationship (SAR) Summary for CRAC Channel Blockade:

  • The -CO-NH-Ar amide regiochemistry is critical for activity; the reverse amide is inactive.[20]

  • Electron-withdrawing substituents on the aryl ring, such as fluorine atoms, enhance potency.

  • The presence of a nitrogen atom in the aryl ring (e.g., pyridyl) can also lead to potent inhibition.

CRAC Channel Activation Pathway:

CRAC_Channel_Signaling Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER_Ca_Depletion ER Ca2+ Depletion IP3->ER_Ca_Depletion Opens IP3R ER Endoplasmic Reticulum (ER) STIM1 STIM1 ER_Ca_Depletion->STIM1 Activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Binds and Activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream_Signaling Indazole_Analog N-benzyl-1H-indazole -3-carboxamide Analog Indazole_Analog->Orai1 Blockade

Activation of CRAC channels and their blockade by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 1H-indazole-3-carboxamide Derivatives

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) are added. The mixture is stirred at room temperature for 15 minutes. The respective amine (1 equivalent) is then added, and the reaction mixture is stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol). The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2][3]

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase activity is measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. The kinase (e.g., PAK1 or GSK-3β) is incubated with the test compound at various concentrations for a short period (e.g., 10-15 minutes) at room temperature. The kinase reaction is initiated by the addition of a mixture of the specific substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C. The reaction is then stopped, and the amount of ADP produced is quantified by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal. The luminescence is measured using a plate reader, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22][23][24][25][26][27][28][29]

PARP Inhibition Assay

The inhibitory activity against PARP can be assessed using a colorimetric or fluorometric assay kit. These assays typically involve the use of histone-coated plates. Cell lysates or purified PARP enzyme is added to the wells along with a biotinylated NAD+ substrate and activated DNA. The test compounds are added at various concentrations. The reaction is allowed to proceed, during which PARP incorporates the biotinylated ADP-ribose onto the histones. The plate is then washed, and streptavidin-HRP is added to bind to the biotinylated moieties. After another washing step, a colorimetric or fluorometric HRP substrate is added, and the signal is measured using a plate reader. The signal is proportional to the PARP activity, and the percentage of inhibition is calculated.[30][31][32][33][34]

Calcium Influx Assay for CRAC Channel Blockade

Cells (e.g., RBL-2H3 mast cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The cells are then washed and resuspended in a calcium-free buffer. The test compound is added to the cells and incubated for a specific period. Intracellular calcium stores are depleted by adding an agent like thapsigargin in the calcium-free buffer. The fluorescence is monitored over time. Subsequently, extracellular calcium is added to the buffer, and the increase in fluorescence due to calcium influx through CRAC channels is measured. The inhibition of calcium influx by the test compound is calculated by comparing the fluorescence increase in the presence and absence of the compound.

Other Therapeutic Potential

Beyond the well-explored areas of oncology and inflammation, this compound analogs have shown promise in other therapeutic domains.

  • Antimicrobial Activity: Some analogs have been synthesized and evaluated for their antimicrobial properties.[1][2][3]

  • Anti-inflammatory Activity: Given their ability to modulate CRAC channels and potentially other inflammatory mediators, these compounds are being investigated as anti-inflammatory agents.[35]

  • Neuroprotection: The inhibition of GSK-3 by these analogs suggests their potential for the treatment of neurodegenerative diseases.[14]

  • Antiviral Activity: Certain N-arylindazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against SARS-CoV-2.

Conclusion

This compound and its analogs represent a rich and versatile chemical scaffold with a wide range of biological activities. The ability to readily modify the core structure allows for the fine-tuning of potency and selectivity against various targets, including kinases and ion channels. The promising preclinical data in areas such as oncology, inflammation, and neurodegenerative diseases highlight the significant therapeutic potential of this compound class. Further optimization of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates. This technical guide provides a solid foundation for researchers to build upon in the ongoing quest for novel and effective therapeutics.

References

Potential Therapeutic Targets of N-benzyl-1H-indazole-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1H-indazole-3-carboxamide belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Various derivatives of 1H-indazole-3-carboxamide have demonstrated potent biological effects, suggesting a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound and its close analogs, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising chemical entity.

Identified and Potential Therapeutic Targets

Based on available literature, the primary therapeutic targets for compounds within the 1H-indazole-3-carboxamide class fall into three main categories: oncology, neurology/immunology, and infectious diseases.

p21-Activated Kinase 1 (PAK1) Inhibition in Oncology

A significant body of evidence points to 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation. Its aberrant activation is implicated in the progression and metastasis of various cancers.

Mechanism of Action: Inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives has been shown to suppress the migration and invasion of cancer cells. This effect is mediated through the downregulation of the transcription factor Snail, a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[1][2]

Quantitative Data: While specific quantitative data for this compound is not readily available in the reviewed literature, a representative compound from the 1H-indazole-3-carboxamide series, designated as 30l , exhibited potent PAK1 inhibition with the following activity:

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
30lPAK1Kinase Assay9.8-[1]
Cannabinoid Receptor (CB1 and CB2) Agonism

The 1H-indazole-3-carboxamide scaffold is a well-established pharmacophore for synthetic cannabinoid receptor agonists. These compounds often exhibit high affinity and efficacy at both the CB1 and CB2 receptors, which are key components of the endocannabinoid system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and immune function.

Mechanism of Action: As agonists of CB1 and CB2 receptors, these compounds mimic the effects of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol). Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.

Quantitative Data: Numerous synthetic cannabinoids based on the 1H-indazole-3-carboxamide core have been synthesized and characterized. Below is a summary of the in vitro activity for some of these analogs. It is important to note that these are not N-benzyl derivatives but illustrate the potency of this chemical class at cannabinoid receptors.

CompoundTargetAssay TypeEC50 (nM)Reference
ADB-FUBINACACB1Receptor Activation0.69[3]
ADB-FUBINACACB2Receptor Activation0.59[3]
5F-MDMB-PICACB1Receptor Activation3.26[3]
5F-MDMB-PICACB2Receptor Activation0.87[3]
AMB-FUBINACA ((S)-enantiomer)CB1GPCR Activation2.3[4]
AMB-FUBINACA ((S)-enantiomer)CB2GPCR Activation0.48[4]
Antifungal Activity

This compound has been specifically evaluated for its antifungal properties. The potential mechanisms of action for antifungal agents in this chemical class could involve the disruption of fungal cell membrane integrity or the induction of oxidative stress.

Mechanism of Action: While the precise mechanism for this compound has not been elucidated, azole-containing compounds are known to inhibit the fungal enzyme 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. An alternative mechanism could involve the generation of reactive oxygen species (ROS), leading to fungal cell death.

Quantitative Data: The antifungal activity of this compound has been assessed using the agar diffusion method, with the zone of inhibition indicating its efficacy against specific fungal strains.

CompoundFungal StrainAssay TypeZone of Inhibition (mm)Reference
This compoundAspergillus nigerAgar Diffusion12[5]
This compoundHelminthosporium oryzaeAgar Diffusion13[5]

Experimental Protocols

In Vitro PAK1 Kinase Assay

This protocol is adapted from established methods for measuring PAK1 kinase activity.

Objective: To determine the in vitro inhibitory activity of this compound against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • PAK1 substrate (e.g., a generic kinase substrate peptide)

  • This compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 2 µL of PAK1 enzyme solution to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 3 µL of a substrate/ATP mix. The final concentration of ATP should be close to the Km for PAK1.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • This compound (dissolved in DMSO)

  • Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN 55,212-2)

  • 96-well plates

  • Filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the compound dilutions, radioligand (at a concentration close to its Kd), and receptor membrane preparation.

  • Include wells for total binding (vehicle control) and non-specific binding.

  • Incubate the plate for 90 minutes at 30°C.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by analyzing the competitive binding data and then calculate the Ki value using the Cheng-Prusoff equation.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol is designed to assess the effect of this compound on the migration and invasion of cancer cells, such as the highly metastatic MDA-MB-231 breast cancer cell line.[6][7][8]

Objective: To evaluate the inhibitory effect of this compound on cancer cell migration and invasion.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • This compound (dissolved in DMSO)

  • Crystal violet stain

  • Cotton swabs

  • Microscope

Procedure:

Cell Migration:

  • Starve MDA-MB-231 cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add 200 µL of the cell suspension (e.g., 2 x 10⁴ cells) to the upper chamber of the Transwell inserts.

  • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Cell Invasion:

  • The procedure is similar to the migration assay, with the key difference being the coating of the Transwell insert membrane with a thin layer of Matrigel.

  • Allow the Matrigel to solidify before adding the cell suspension.

  • The incubation time may need to be extended (e.g., 48 hours) to allow for invasion through the Matrigel barrier.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of this compound against pathogenic fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized fungal inoculum

  • RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.

Signaling Pathways and Logical Relationships

PAK1 Signaling Pathway in Cancer Metastasis

This diagram illustrates the role of PAK1 in promoting cancer cell migration and invasion through the regulation of Snail and E-cadherin, and the inhibitory effect of 1H-indazole-3-carboxamide derivatives.

PAK1_Signaling RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt PAK1 PAK1 Rac_Cdc42->PAK1 Activation Snail Snail PAK1->Snail Upregulation E_cadherin E-cadherin Snail->E_cadherin Repression EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT Metastasis Migration & Invasion (Metastasis) EMT->Metastasis Indazole 1H-indazole-3-carboxamide derivatives Indazole->PAK1 Inhibition

Caption: PAK1 signaling cascade leading to cancer metastasis and its inhibition.

Cannabinoid Receptor Signaling Pathway

This diagram shows the canonical signaling pathway for CB1 and CB2 receptors upon activation by an agonist, such as an indazole-3-carboxamide derivative.

Cannabinoid_Signaling Agonist Indazole-3-carboxamide (Agonist) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binding & Activation G_protein Gi/o Protein CB_Receptor->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulation MAPK MAPK Pathway (ERK, JNK) G_protein->MAPK Activation cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., reduced neurotransmission, immune modulation) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: G-protein coupled signaling of cannabinoid receptors.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential for therapeutic development. The primary targets identified in the literature are PAK1 for anti-cancer applications, particularly in preventing metastasis, and the cannabinoid receptors CB1 and CB2 for a range of neurological and immunological conditions. Furthermore, the demonstrated antifungal activity suggests a potential role in treating infectious diseases. While quantitative data for the specific N-benzyl derivative is limited, the provided experimental protocols offer a clear path for its further characterization. The signaling pathways outlined in this guide provide a framework for understanding the molecular mechanisms underlying the observed biological activities. Further investigation into the structure-activity relationships, selectivity, and pharmacokinetic properties of this compound is warranted to fully explore its therapeutic potential.

References

In-Silico Modeling of N-benzyl-1H-indazole-3-carboxamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1H-indazole-3-carboxamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have emerged as promising inhibitors of various protein targets implicated in diseases such as cancer and inflammatory conditions. In-silico modeling plays a pivotal role in understanding the molecular interactions that govern the binding of these ligands to their respective targets, thereby accelerating the drug discovery and development process. This technical guide provides an in-depth overview of the in-silico modeling approaches for this compound derivatives, focusing on their interaction with key protein targets. We present a summary of quantitative binding data, detailed experimental protocols for in-silico analyses, and visualizations of relevant signaling pathways and experimental workflows.

Target Identification and Signaling Pathways

This compound derivatives have been identified as potent inhibitors of several key proteins, including p21-activated kinase 1 (PAK1) and the Calcium Release-Activated Calcium (CRAC) channel, which is composed of Orai1 and STIM1 proteins.

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is linked to tumor progression, making it an attractive target for anticancer drug development.

The CRAC channel is essential for calcium signaling in various cell types, including immune cells. Its over-activation can lead to inflammatory and autoimmune disorders. Therefore, inhibitors of the CRAC channel are of significant therapeutic interest.

Below are diagrams illustrating the signaling pathways associated with PAK1 and the CRAC channel.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK1_2 MEK1/2 PAK1->MEK1_2 PI3K PI3K PAK1->PI3K NF_kB NF-κB PAK1->NF_kB ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Survival ERK1_2->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Metastasis Metastasis & Invasion NF_kB->Metastasis CRAC_Channel_Signaling_Pathway Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ Release STIM1 STIM1 ER->STIM1 Senses Ca²⁺ depletion Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activation Ca_influx Ca²⁺ Influx Orai1->Ca_influx NFAT NFAT Activation Ca_influx->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Molecular_Docking_Workflow PDB 1. Protein Preparation (e.g., from PDB) Grid 3. Grid Generation (Define binding site) PDB->Grid Ligand 2. Ligand Preparation (2D to 3D, energy minimization) Docking 4. Docking Simulation (e.g., AutoDock, Glide) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Validation 6. Validation (Comparison with experimental data) Analysis->Validation MD_Simulation_Workflow Complex 1. System Preparation (Docked Protein-Ligand Complex) Solvation 2. Solvation & Ionization (Add water box and counter-ions) Complex->Solvation Minimization 3. Energy Minimization (Relax the system) Solvation->Minimization Equilibration 4. Equilibration (NVT & NPT) (Bring system to desired temp/pressure) Minimization->Equilibration Production 5. Production MD Run (Simulate for desired time) Equilibration->Production Trajectory_Analysis 6. Trajectory Analysis (RMSD, RMSF, interaction analysis) Production->Trajectory_Analysis

Methodological & Application

Application Notes and Protocols for N-benzyl-1H-indazole-3-carboxamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-benzyl-1H-indazole-3-carboxamide and related derivatives in cell culture assays. The protocols outlined below are based on established methodologies for evaluating compounds within the indazole-3-carboxamide class for their potential as antiproliferative agents.

Introduction

The 1H-indazole-3-carboxamide scaffold is a key structural feature in a variety of biologically active compounds, including those with demonstrated anticancer properties.[1][2] Derivatives of this scaffold have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines, often through mechanisms involving cell cycle arrest and modulation of key signaling pathways.[3][4][5] this compound, a specific derivative, has been synthesized and evaluated for certain biological activities, and its structural analogs have shown significant effects in cancer cell models.[6][7] These notes provide a framework for the investigation of this compound in cell culture-based cancer research.

Biological Context and Potential Applications

Indazole-3-carboxamide derivatives have been reported to target various components of cellular signaling pathways implicated in cancer progression. Their potential applications in a research setting include:

  • Screening for Anticancer Activity: Assessing the cytotoxic and cytostatic effects on various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which these compounds exert their effects.

  • Drug Discovery Lead Optimization: Using the scaffold as a starting point for the development of more potent and selective anticancer agents.

Data Presentation: Antiproliferative Activity of Indazole-3-Carboxamide Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the activity of closely related analogs, demonstrating the potential of this chemical class.

Compound/DerivativeCell Line(s)Activity (GI50/IC50)Reference
3-amino-N-phenyl-1H-indazole-1-carboxamide (Compound 1c)NCI-60 PanelMean GI50: 1.90 µM (range: 0.041-33.6 µM)[4]
3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamideMultiple neoplastic cell lines< 1 µM[8]
1H-indazole-3-amine derivative (Compound 6o)K562 (Leukemia)IC50: 5.15 µM[5]
1H-indazole-3-amine derivative (Compound 6o)HEK-293 (Normal)IC50: 33.2 µM[5]
1H-indazole-3-carboxamide derivative (Compound 30l)PAK1 (enzyme assay)IC50: 9.8 nM[9]
Indazole derivative (Compound 2f)4T1 (Breast Cancer)IC50: 0.23–1.15 μM[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of the compound on cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2)[5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Human cancer cell lines (e.g., K562)[4]

  • 6-well cell culture plates

  • This compound

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of the compound on the expression of key signaling proteins.

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against pRb, Bcl-2, Bax, p53, MDM2)[2][5]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway of Related Indazole Derivatives

G cluster_0 Indazole-3-carboxamide Indazole-3-carboxamide MDM2 MDM2 Indazole-3-carboxamide->MDM2 inhibits Bcl2 Bcl2 Indazole-3-carboxamide->Bcl2 inhibits p53 p53 Bax Bax p53->Bax activates MDM2->p53 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Potential signaling pathway of indazole derivatives.

Experimental Workflow for Cell Viability Assay

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Logical Relationship for Cell Cycle Analysis

G cluster_logic Cell Cycle Analysis Logic Compound Indazole-3-carboxamide Derivative CellCycle Cell Cycle Progression Compound->CellCycle inhibits G0_G1 G0/G1 Phase Arrest

Caption: Logic of cell cycle arrest by indazole derivatives.

References

Application Notes and Protocols: N-benzyl-1H-indazole-3-carboxamide as a Potential PARP Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-benzyl-1H-indazole-3-carboxamide as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor for cancer research. This document includes a summary of the relevant background, data on related compounds, detailed experimental protocols, and visualizations of key pathways and workflows. While specific quantitative PARP inhibition data for this compound is not extensively available in the public domain, the indazole-3-carboxamide scaffold is a known pharmacophore for potent PARP inhibitors, such as the FDA-approved drug Niraparib.[1][2] This document leverages data from structurally related compounds to illustrate the potential of this chemical class.

Introduction to PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers with DNA repair deficiencies.[1][2] The indazole carboxamide scaffold is a key feature of Niraparib, highlighting the potential of other derivatives, including this compound, as valuable research tools and potential therapeutic agents.[1][2]

Data Presentation: PARP Inhibitory Activity of Indazole-3-Carboxamide Derivatives

Compound Name/ReferencePARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell-Based Potency (CC50 in BRCA-mutant cells)Reference
Niraparib (MK-4827) (2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide)3.82.110-100 nM[2][3][4]
Substituted 2-phenyl-2H-indazole-7-carboxamide analog I 4Not Reported42 nM (BRCA-1 deficient)[5]
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 5) 6,800Not ReportedNot Reported[6]
1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 4) 36,000Not ReportedNot Reported[6]

Signaling Pathways and Experimental Workflows

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and the concept of synthetic lethality in BRCA-deficient cancer cells when PARP is inhibited.

PARP_Signaling_Pathway PARP-1 Signaling in DNA Repair and Synthetic Lethality DNA_SSB Single-Strand Break (SSB) DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB if unrepaired, leads to PARP1 PARP-1 DNA_SSB->PARP1 activates BRCA BRCA1/2 DNA_DSB->BRCA activates Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death if unrepaired PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes BER_Proteins BER Repair Proteins (XRCC1, etc.) PAR->BER_Proteins recruits BER_Proteins->DNA_SSB repairs Cell_Survival Cell Survival BER_Proteins->Cell_Survival HR_Proteins HR Repair Proteins BRCA->HR_Proteins recruits HR_Proteins->DNA_DSB repairs HR_Proteins->Cell_Survival Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 in DNA Repair and Synthetic Lethality.

General Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of a novel PARP inhibitor.

Experimental_Workflow Workflow for Evaluation of a Novel PARP Inhibitor Synthesis 1. Synthesis of This compound Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Enzyme_Assay 3. In Vitro PARP Enzyme Assay (IC50 Determination) Purification->In_Vitro_Enzyme_Assay Cell_Based_Assays 4. Cell-Based Assays (Cell Viability, Apoptosis) In_Vitro_Enzyme_Assay->Cell_Based_Assays In_Vivo_Studies 5. In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies PK_PD_Analysis 6. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In_Vivo_Studies->PK_PD_Analysis Lead_Optimization 7. Lead Optimization PK_PD_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related indazole-3-carboxamide derivatives.

Materials:

  • 1H-indazole-3-carboxylic acid

  • N-benzylamine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Chloroform

  • Methanol

  • 10% Sodium Bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add N-benzylamine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a mixture of 10% Methanol in Chloroform.

  • Wash the combined organic layers with 10% NaHCO3 solution, followed by brine solution.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of Methanol in Chloroform) to afford pure this compound.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the IC50 value of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+ (PARP-1 substrate)

  • PARP assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2 and DTT)

  • Test compound (this compound) dissolved in DMSO

  • A fluorescent NAD+ analog or a kit that detects the reaction product (e.g., nicotinamide)

  • 96-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in PARP assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • In a 96-well plate, add the PARP assay buffer, activated DNA, and the diluted test compound or vehicle control (DMSO in buffer).

  • Add the recombinant PARP-1 enzyme to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Add β-NAD+ to start the enzymatic reaction.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and add the developing solution according to the manufacturer's instructions of the specific assay kit being used. This step will generate a fluorescent signal proportional to the amount of NAD+ consumed or nicotinamide produced.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay in BRCA-mutant and BRCA-proficient Cancer Cell Lines

This protocol assesses the selective cytotoxicity of the PARP inhibitor in cancer cells with and without functional homologous recombination.

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA-proficient cancer cell line (e.g., MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • Test compound (this compound)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear or opaque plates (depending on the assay)

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the BRCA-mutant and BRCA-proficient cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the CC50 (half-maximal cytotoxic concentration) value for each cell line by plotting the percent viability against the logarithm of the compound concentration.

  • Compare the CC50 values between the BRCA-mutant and BRCA-proficient cell lines to assess for synthetic lethality.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PARP inhibitor in a mouse model.[7]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • BRCA-mutant cancer cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of BRCA-mutant cancer cells (typically mixed with Matrigel) into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker analysis).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the compound.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as PARP inhibitors. The provided protocols offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of this and related compounds. Further investigation is warranted to specifically quantify the PARP inhibitory activity of this compound and to fully elucidate its potential as a tool for cancer research and drug development.

References

Application Notes and Protocols for N-benzyl-1H-indazole-3-carboxamide in In-Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of N-benzyl-1H-indazole-3-carboxamide for in-vitro research, particularly in the context of cell-based assays. The information is compiled to ensure consistency and reproducibility in experimental setups.

Quantitative Data Summary

The following table summarizes the physicochemical properties and recommended solvent concentrations for this compound. While exact solubility limits in every solvent are not extensively published, empirical data from various sources provides a strong basis for the use of Dimethyl Sulfoxide (DMSO) as the primary solvent for creating high-concentration stock solutions.

ParameterValue/RecommendationSource(s)
Molecular Formula C₁₅H₁₃N₃O[1]
Molecular Weight 251.28 g/mol [2]
Appearance Solid[2]
Melting Point 145-148 °C[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)[2]
Recommended Stock Concentration 10-50 mM in 100% DMSOGeneral Practice
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be used for serial dilutions to create working concentrations for in-vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh out 2.51 mg of this compound and place it into a sterile vial. Calculation: 251.28 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.00251 g = 2.51 mg.

  • Dissolution: Add 1 mL of 100% sterile DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, single-use microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 5 µL of 10 mM stock to 495 µL of medium).

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture wells to achieve the desired final concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution. The final DMSO concentration will be 0.1%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_exp In-Vitro Experiment weigh 1. Weigh Compound (e.g., 2.51 mg) add_dmso 2. Add 100% DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C/-80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw Begin Experiment dilute 7. Prepare Working Dilutions in Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat vehicle Vehicle Control (Medium + DMSO) dilute->vehicle analyze 9. Analyze Experimental Readout (e.g., Proliferation, Cell Cycle) treat->analyze vehicle->analyze

Caption: Workflow for this compound preparation and use.

Potential Signaling Pathway: Cell Cycle Regulation

Indazole derivatives have been shown to possess antiproliferative properties, with some inducing a G1 phase cell cycle arrest.[5] A key mechanism governing the G1-S transition is the phosphorylation of the Retinoblastoma protein (pRb). The diagram below illustrates this pathway and the potential point of inhibition by a compound like this compound.

G growth_factors Growth Factors cyclinD_CDK46 Cyclin D CDK4/6 Complex growth_factors->cyclinD_CDK46 Activates cyclinE_CDK2 Cyclin E CDK2 Complex cyclinD_CDK46->cyclinE_CDK2 Promotes Activation pRb_E2F Active pRb-E2F Complex (Transcription Repressed) cyclinD_CDK46->pRb_E2F Phosphorylates pRb_p Hyperphosphorylated pRb (Inactive) cyclinE_CDK2->pRb_p Maintains Hyperphosphorylation pRb_E2F->pRb_p Releases E2F E2F Free E2F pRb_E2F->E2F Dissociation s_phase S-Phase Entry (DNA Synthesis) E2F->s_phase Activates Transcription inhibitor N-benzyl-1H-indazole- 3-carboxamide inhibitor->cyclinD_CDK46 Potential Inhibition inhibitor->cyclinE_CDK2 Potential Inhibition

Caption: pRb/E2F pathway and potential inhibition by an indazole compound.

References

Application Notes and Protocols for N-benzyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole-3-carboxamide class of molecules. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Derivatives of 1H-indazole-3-carboxamide have been reported to exhibit a range of activities, including the inhibition of enzymes such as Poly(ADP-ribose) polymerase (PARP) and p21-activated kinase 1 (PAK1), as well as activity at cannabinoid receptors.[1]

Published research has demonstrated that this compound possesses antifungal properties.[2] This suggests potential applications in the development of novel antifungal agents. Given the prevalence of the indazole-3-carboxamide core in kinase inhibitors, it is also prudent to evaluate this compound for activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.

These application notes provide protocols for two key assays to characterize the biological activity of this compound: an in vitro kinase inhibition assay against a hypothetical serine/threonine kinase ("Target Kinase") and a cell-based antifungal susceptibility assay.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in the described assays.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget Kinase IC50 (nM)Staurosporine IC50 (nM)
This compound850N/A
Staurosporine (Control)N/A15

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Staurosporine is a well-known broad-spectrum kinase inhibitor used as a positive control.

Table 2: Antifungal Activity Profile

CompoundCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Amphotericin B MIC (µg/mL)
This compound1632N/A
Amphotericin B (Control)N/AN/A1

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Amphotericin B is a standard antifungal medication used as a positive control.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a hypothetical serine/threonine kinase ("Target Kinase"). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[2][3][4]

Materials:

  • This compound

  • Recombinant "Target Kinase"

  • Kinase substrate (e.g., a generic peptide substrate)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

    • Prepare a stock solution of staurosporine in DMSO for the positive control.

  • Kinase Reaction:

    • Prepare the kinase reaction mixture by adding the "Target Kinase" and its substrate to the Kinase Reaction Buffer. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.

    • In a white assay plate, add 1 µL of the serially diluted this compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (the concentration should be at the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[5][6][7]

Materials:

  • This compound

  • Candida albicans and Aspergillus niger strains

  • Amphotericin B (positive control)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of the fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial twofold dilution of the compound in RPMI-1640 medium in the microtiter plate, typically ranging from 0.125 to 64 µg/mL. Each well should contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.

    • Alternatively, the optical density at 530 nm can be measured using a microplate reader to determine the percentage of growth inhibition.

Visualizations

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Ras Ras Adaptor->Ras Activates MAPKKK MAPKKK Ras->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates Target_Kinase Target Kinase (e.g., MAPK) MAPKK->Target_Kinase Phosphorylates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Response Inhibitor This compound Inhibitor->Target_Kinase

Caption: A generic kinase signaling cascade illustrating a potential mechanism of action.

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound add_compound Add compound to 96-well plate prep_compound->add_compound add_kinase_mix Add reaction mix to plate and incubate (60 min) add_compound->add_kinase_mix prep_kinase_mix Prepare Kinase/Substrate/ ATP reaction mix prep_kinase_mix->add_kinase_mix add_adp_glo Add ADP-Glo™ Reagent to stop reaction (40 min) add_kinase_mix->add_adp_glo add_detection Add Kinase Detection Reagent (30-60 min) add_adp_glo->add_detection read_luminescence Read luminescence add_detection->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

References

Application Notes and Protocols: N-benzyl-1H-indazole-3-carboxamide for Studying DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1H-indazole-3-carboxamide and its derivatives are a class of synthetic small molecules that have garnered significant interest in cancer research and drug development. These compounds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in the DNA damage response (DDR) and repair pathways. By targeting PARP, these molecules can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, and can potentiate the effects of DNA-damaging chemotherapeutics and radiation.

These application notes provide an overview of the use of this compound as a tool to investigate DNA repair pathways, along with detailed protocols for key experiments.

Mechanism of Action: PARP Inhibition

This compound acts as a competitive inhibitor of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. Upon DNA damage, PARP-1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.

By inhibiting PARP, this compound prevents the recruitment of the repair machinery. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation PARP1_Inhibition PARP-1 Inhibition Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex BER Base Excision Repair Repair_Complex->BER DNA_Repaired DNA Integrity Restored BER->DNA_Repaired Inhibitor This compound Inhibitor->PARP1_Inhibition SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Cell_Cycle_Arrest Cell Cycle Arrest DSB_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis (in HR-deficient cells) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of PARP Inhibition.

Data Presentation

The following table summarizes the reported biological activities of representative indazole-3-carboxamide derivatives, highlighting their potential in modulating DNA repair pathways.

Compound IDTargetAssay TypeIC50 / ActivityCell Line(s)Reference
Various Indazole-3-carboxamides PARP-1Enzyme InhibitionIC50 = 6.8 µM - 36 µM-[1]
MK-4827 (Niraparib) PARP-1 / PARP-2Enzyme InhibitionIC50 = 3.8 nM / 2.1 nM-[2][3]
MK-4827 (Niraparib) PARP ActivityWhole Cell AssayEC50 = 4 nM-[3]
MK-4827 (Niraparib) AntiproliferationCell ViabilityCC50 = 10 - 100 nMBRCA-1/2 mutant cells[3]
Compound 1c AntiproliferationCell ViabilityGI50 = 0.041 - 33.6 µMNCI-60 panel[4][5]
Compound 6o AntiproliferationCell ViabilityIC50 = 5.15 µMK562[3]
YC-1 AntiproliferationCell ViabilityConcentration-dependentHA22T, Hep3B[2]
AuL AntiproliferationCell ViabilityIC50 = 9 µMMCF-7[6]

Experimental Protocols

PARP-1 Activity Assay (Cell-Based)

This protocol is for determining the inhibitory effect of this compound on PARP-1 activity within a cellular context.[7][8][9]

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • This compound

  • DNA damaging agent (e.g., H₂O₂ or MNNG)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Anti-PAR antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • DNA Damage Induction: Add a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to induce PARP-1 activity.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the level of PARylation. A decrease in the PAR signal in treated cells compared to the damaged control indicates PARP inhibition.

cluster_0 Experimental Workflow: Cell-Based PARP Activity Assay A 1. Seed Cells B 2. Treat with This compound A->B C 3. Induce DNA Damage (e.g., H₂O₂) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot for PAR D->E F 6. Analyze PAR Signal E->F

Caption: Workflow for PARP Activity Assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.[2][4][10][11]

Materials:

  • Cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips with this compound, with or without a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.

  • Blocking: Block non-specific antibody binding.

  • Antibody Staining: Incubate with the primary anti-γH2AX antibody, followed by the fluorescent secondary antibody.

  • Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA double-strand breaks.

cluster_0 Experimental Workflow: γH2AX Immunofluorescence A 1. Treat Cells on Coverslips B 2. Fix and Permeabilize A->B C 3. Block and Stain (γH2AX Antibody) B->C D 4. Mount with DAPI C->D E 5. Image and Quantify Foci D->E

Caption: Workflow for γH2AX Staining.

Conclusion

This compound and related compounds are valuable chemical probes for dissecting the intricate network of DNA repair pathways. Their ability to inhibit PARP provides a powerful tool to study the consequences of impaired single-strand break repair and to explore synthetic lethality-based therapeutic strategies. The protocols outlined above provide a framework for researchers to characterize the cellular effects of these inhibitors and to further elucidate their role in the DNA damage response.

References

Application Notes and Protocols: Anti-proliferative Activity of N-benzyl-1H-indazole-3-carboxamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-proliferative effects of N-benzyl-1H-indazole-3-carboxamide, a promising compound in oncology research. This document details its activity against various cancer cell lines, outlines its mechanism of action involving apoptosis and cell cycle arrest, and describes its potential impact on key signaling pathways. Detailed protocols for essential experimental procedures are also included to facilitate further investigation.

Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The inhibitory effects, quantified as IC50 values, highlight its potential as a broad-spectrum anti-cancer agent. The following table summarizes the reported IC50 values for a closely related N-substituted indazole-3-carboxamide, which can be considered indicative of the potential potency of this compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.51 ± 0.05[1]
K562Chronic Myeloid Leukemia5.0 ± 0.2[1]
MCF-7Breast Adenocarcinoma7.2 ± 0.6[1]
PC-3Prostate CancerNot Reported
HepG2HepatomaNot Reported

Note: The IC50 values presented are for a structurally related indazole derivative and should be experimentally verified for this compound.

Mechanism of Action

The anti-proliferative activity of indazole derivatives, including this compound, is attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Treatment with indazole-3-carboxamide derivatives has been shown to trigger apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. The process is characterized by distinct morphological and biochemical changes, including membrane blebbing, chromatin condensation, and the activation of caspases.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. Studies on related compounds have shown an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, indicating a disruption of the normal cell cycle machinery.[2][3]

Inhibition of Key Signaling Pathways

The anti-cancer effects of indazole derivatives are also linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Some indazole-based compounds have been shown to inhibit the phosphorylation of STAT3, thereby blocking its oncogenic functions.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that governs cell growth, survival, and metabolism. Inhibition of this pathway is a key strategy in cancer therapy. Certain 1H-indazole derivatives have been found to target and inhibit the PI3K/Akt/mTOR signaling pathway.[4]

The following diagram illustrates the proposed mechanism of action for this compound based on findings for related compounds.

Mechanism_of_Action cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound This compound STAT3 STAT3 (Phosphorylation) Compound->STAT3 Inhibits Akt Akt (Phosphorylation) Compound->Akt Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Induces Proliferation Cell Proliferation STAT3->Proliferation Promotes Survival Cell Survival STAT3->Survival Promotes Akt->Proliferation Promotes Akt->Survival Promotes

Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-proliferative activity of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle) treatment->cell_cycle_assay western_blot Western Blotting (Signaling Pathways) treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis end End data_analysis->end Western_Blot_Logic cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Lysates Cell Lysates (Control vs. Treated) Protein_Quant Protein Quantification Cell_Lysates->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT3, STAT3, p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Intensity Analysis Detection->Analysis

References

Application Notes and Protocols for High-Throughput Screening with N-benzyl-1H-indazole-3-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl-1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries based on this core have yielded potent and selective modulators of various drug targets, including protein kinases and G-protein coupled receptors (GPCRs). This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify novel therapeutic candidates.

Target Applications

This compound derivatives have shown significant promise in several therapeutic areas. Key biological targets that can be effectively screened against include:

  • p21-Activated Kinase 1 (PAK1): A critical regulator of cell motility, survival, and proliferation, making it a key target in oncology.

  • Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.

  • Cannabinoid Receptors (CB1 and CB2): GPCRs that are central to pain perception, appetite, and immune function.

Data Presentation: Quantitative Activity of this compound Derivatives

The following tables summarize the reported in vitro activities of representative compounds from this chemical class against their respective targets.

Table 1: PAK1 Inhibitory Activity

Compound IDModificationAssay TypeIC50 (nM)
30l 1H-indazole-3-carboxamide derivativeEnzyme Inhibition9.8

Table 2: GSK-3β Inhibitory Activity

Compound IDScaffoldAssay TypeIC50 (nM)
1 N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamideKinase Assay18
14i 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamideKinase Assay40 (GSK-3α), 18 (GSK-3β)[1]

Table 3: Cannabinoid Receptor Agonist Activity

Compound IDDescriptionTargetAssay TypeEC50 (nM)
(S)-ADB-FUBINACA N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamideCB1Functional Assay1.2[2]
CB2Functional Assay3.5[2]
(S)-AMB-FUBINACA methyl (2S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoateCB1GPCR Activation6.1 (S-enantiomer)
(S)-AB-FUBINACA N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamideCB1GPCR Activation>100 (S-enantiomer)
(S)-5F-MDMB-PINACA methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoateCB1GPCR Activation1.78

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are adaptable for 96- and 384-well formats.

Protocol 1: High-Throughput Screening for PAK1 Kinase Inhibitors (Fluorescence Polarization Assay)

This assay measures the inhibition of PAK1 kinase activity by detecting the binding of a fluorescently labeled tracer to the kinase.

Materials:

  • Recombinant human PAK1 enzyme

  • Fluorescently labeled PAK1 ligand (tracer)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • This compound compound library (dissolved in DMSO)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of the 384-well plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for negative control, a known PAK1 inhibitor for positive control).

  • Enzyme Preparation: Prepare a solution of recombinant PAK1 in Assay Buffer at a concentration of 2X the final desired concentration.

  • Tracer Preparation: Prepare a solution of the fluorescent tracer in Assay Buffer at a concentration of 2X the final desired concentration.

  • Assay Reaction:

    • Add 5 µL of the 2X PAK1 enzyme solution to each well of the compound-plated microplate.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X tracer solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Measure fluorescence polarization on a compatible microplate reader.

Protocol 2: High-Throughput Screening for GSK-3β Kinase Inhibitors (Luminescent Kinase Assay)

This protocol utilizes the ADP-Glo™ Kinase Assay to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound compound library (in DMSO)

  • 384-well, white, solid-bottom microplates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound into the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate solution in Kinase Buffer containing GSK-3β and the substrate peptide.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 2.5 µL of the 2X enzyme/substrate solution to each well.

    • Add 2.5 µL of the 2X ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader.

Protocol 3: Cell-Based High-Throughput Screening for Cannabinoid Receptor Agonists (cAMP Assay)

This assay measures the activation of the Gi-coupled CB1 or CB2 receptors by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human CB1 or CB2 receptor

  • Assay Medium: DMEM/F12 with 0.1% BSA

  • Forskolin

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio)

  • This compound compound library (in DMSO)

  • 384-well, white, tissue culture-treated microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Plating: Seed the CB1 or CB2 expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition:

    • Remove the culture medium.

    • Add 10 µL of Assay Medium containing the library compounds to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

  • Receptor Stimulation and Lysis:

    • Add 10 µL of Assay Medium containing forskolin (at a final concentration that stimulates ~80% of the maximal cAMP response) to all wells.

    • Incubate for 30 minutes at 37°C.

    • Add the cAMP detection reagents according to the manufacturer's protocol (typically involving cell lysis and addition of HTRF reagents).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the HTRF signal on a compatible microplate reader.

Visualizations

Signaling Pathways

PAK1_Signaling_Pathway RTK RTK (e.g., EGFR) Ras Ras RTK->Ras GPCR GPCR Rac_Cdc42 Rac/Cdc42 GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt LIMK LIMK PAK1->LIMK Gene_Expression Gene Expression (e.g., Cyclin D1) MEK_ERK->Gene_Expression Apoptosis Apoptosis (Inhibition) PI3K_Akt->Apoptosis Cofilin Cofilin LIMK->Cofilin Inhibition Cytoskeleton Cytoskeletal Remodeling Cofilin->Cytoskeleton Cell_Motility Cell Motility & Invasion Cytoskeleton->Cell_Motility GSK3_Signaling_Pathway cluster_0 Wnt Signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation GSK3 GSK-3 Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Cannabinoid_Receptor_Signaling Cannabinoid Cannabinoid Agonist CB_Receptor CB1/CB2 Receptor Cannabinoid->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response HTS_Workflow Library N-benzyl-1H-indazole- 3-carboxamide Library Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 SAR Structure-Activity Relationship (SAR) IC50_EC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes: Synthesis and Structure-Activity Relationship (SAR) Studies of N-benzyl-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The indazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1][2] Specifically, N-substituted 1H-indazole-3-carboxamides have emerged as a promising class of compounds. Structure-Activity Relationship (SAR) studies of these derivatives are crucial for optimizing their biological activity. For instance, variations of the indazole-3-carboxamide core have led to the discovery of potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channel, which is a key therapeutic target for mast cell-driven inflammatory diseases.[3][4] Other derivatives have been investigated as Glycogen Synthase Kinase 3β (GSK-3β) inhibitors for neurological disorders and as potential antiviral agents against SARS-CoV-2.[5][6]

This document provides detailed protocols for the synthesis of a key intermediate, 1H-indazole-3-carboxylic acid, and its subsequent conversion to N-benzyl-1H-indazole-3-carboxamide derivatives. It also outlines a framework for conducting SAR studies, using CRAC channel inhibition as a representative example.

I. Synthesis of Key Intermediates and Target Compounds

The general synthetic approach involves two main stages: the preparation of the 1H-indazole-3-carboxylic acid core and the subsequent amide coupling with various benzylamines or other amines to generate a library of derivatives for SAR studies.

A. Synthesis of 1H-Indazole-3-carboxylic Acid (Precursor)

A common and effective method to synthesize the indazole-3-carboxylic acid precursor involves the protection of the indazole nitrogen, followed by directed lithiation and carboxylation with carbon dioxide.[1][7] The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a suitable protecting group for this transformation.

G start Indazole step1 Protect N1 with SEM-Cl start->step1 inter1 N1-SEM-Protected Indazole step1->inter1 step2 Lithiation with n-BuLi at -70°C inter1->step2 inter2 3-Lithio-N1-SEM-Indazole (Intermediate) step2->inter2 step3 Carboxylation with CO2 gas inter2->step3 inter3 Protected Indazole-3- carboxylic Acid step3->inter3 step4 Deprotection with TBAF at 80°C inter3->step4 product 1H-Indazole-3-carboxylic Acid step4->product

Caption: Workflow for the synthesis of 1H-indazole-3-carboxylic acid.

Experimental Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid [1][7]

  • Protection: To a solution of indazole in a suitable aprotic solvent (e.g., THF), add a base (e.g., NaH) followed by (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N1-SEM-protected indazole.

  • Lithiation and Carboxylation: Dissolve the SEM-protected indazole in dry THF and cool the solution to -70°C under a nitrogen atmosphere. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Stir the resulting solution at -70°C for 30 minutes. Bubble CO2 gas through the reaction mixture for 90 minutes while maintaining the low temperature.

  • Quench and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent and acidify the aqueous phase with citric acid to precipitate the SEM-protected 1H-indazole-3-carboxylic acid.

  • Deprotection: Dissolve the protected acid in a mixture of DMF and THF. Add tetrabutylammonium fluoride (TBAF) and reflux the mixture at 80°C for 4 hours.

  • Final Work-up: After cooling, evaporate the THF. Basify the residue with 10% NaHCO3 solution and wash with diethyl ether. Acidify the aqueous layer with citric acid to precipitate the final product, 1H-indazole-3-carboxylic acid. Filter the solid, wash with water, and dry to obtain the pure product.

B. Synthesis of this compound Derivatives

The target carboxamides are synthesized via a standard amide coupling reaction between 1H-indazole-3-carboxylic acid and a substituted benzylamine (or other amine) using coupling agents like EDC·HCl and HOBt.[1][7]

G start1 1H-Indazole-3- carboxylic Acid reaction Amide Coupling (4-6 h) start1->reaction start2 Substituted Amine (e.g., Benzylamine) start2->reaction reagents EDC.HCl, HOBt, TEA in DMF, RT reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Target N-Substituted 1H-Indazole-3-carboxamide purify->product

Caption: General workflow for amide coupling to form target derivatives.

Experimental Protocol 2: General Synthesis of this compound (4a) [1][7]

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dry DMF, add 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents), and triethylamine (TEA, 3 equivalents).

  • Activation: Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water. Extract the precipitated product with a 10% solution of methanol in chloroform.

  • Purification: Wash the combined organic layers with 10% NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography (e.g., 0-5% methanol in chloroform) to afford the pure this compound.

II. Application in Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how chemical structure influences biological activity, guiding the design of more potent and selective drug candidates. A library of this compound derivatives can be synthesized using Protocol 2 by varying the amine component.

A. Framework for SAR Studies

The core structure can be systematically modified at several positions to probe the chemical space and determine the key structural requirements for activity.

References

Troubleshooting & Optimization

N-benzyl-1H-indazole-3-carboxamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-benzyl-1H-indazole-3-carboxamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of aqueous solution?

A1: this compound is a poorly water-soluble compound.[1][2][3] Its limited aqueous solubility is due to its predominantly nonpolar structure. Precipitation often occurs when the concentration of the compound exceeds its equilibrium solubility in the aqueous medium. This can be triggered by changes in temperature, pH, or the addition of an anti-solvent.[4]

Q2: What is the expected aqueous solubility of this compound?

A2: The exact aqueous solubility of this compound is not widely published and can be influenced by factors such as pH, temperature, and buffer composition. However, based on its chemical structure and the behavior of similar indazole derivatives, it is expected to have low micromolar to nanomolar solubility in neutral aqueous solutions. One study on a similar compound, 1-benzyl-1H-indazol-3-ol, reported a solubility of 12.5 µg/mL at pH 7.4.[5]

Q3: Can I use DMSO to dissolve this compound and then dilute it in my aqueous buffer?

A3: Yes, this is a common practice. This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[6] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate if the final concentration in the aqueous solution exceeds its solubility limit.[6][7] It is crucial to ensure the final DMSO concentration is low and does not interfere with your experiment.

Q4: Are there any common excipients that can improve the solubility of this compound?

A4: Yes, several excipients can enhance the solubility of poorly water-soluble drugs. These include co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol), surfactants (e.g., polysorbates, Cremophor®), and complexing agents like cyclodextrins.[8][9][10] The choice of excipient will depend on the specific requirements of your experiment, including toxicity and compatibility with your assay.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution from a DMSO Stock

Symptoms:

  • A clear DMSO stock solution of this compound is prepared.

  • Upon dilution into an aqueous buffer (e.g., PBS), the solution becomes cloudy or a visible precipitate forms.

Possible Causes:

  • The final concentration of the compound in the aqueous solution is above its solubility limit.

  • The percentage of DMSO in the final solution is too low to maintain solubility.

  • The buffer components are interacting with the compound, reducing its solubility.

Troubleshooting Steps:

  • Reduce the Final Concentration: Serially dilute your compound to determine the highest concentration that remains in solution.

  • Optimize Co-solvent Concentration: If your experimental system allows, increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the aqueous solution. Be mindful of the tolerance of your assay to organic solvents.

  • Use a Different Co-solvent: Test other water-miscible organic solvents in which your compound is soluble.[4]

  • Employ Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your aqueous buffer to increase the solubility of the compound.[8][9]

Issue 2: Low or Inconsistent Results in Biological Assays

Symptoms:

  • Variability in experimental results between replicates.

  • Lower than expected potency or activity of the compound.

Possible Causes:

  • Precipitation of the compound in the assay medium, leading to a lower effective concentration.

  • Adsorption of the compound to plasticware.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, carefully inspect for any signs of precipitation.

  • Pre-treat Plasticware: To minimize non-specific binding, consider using low-binding microplates or pre-treating the plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

  • Solubility Confirmation in Assay Media: Determine the solubility of this compound directly in your complete assay medium, including any serum or protein components, as these can sometimes influence solubility.

Quantitative Data Summary

The following tables provide a summary of potential solubility enhancement strategies and the expected impact on the aqueous solubility of a model poorly soluble indazole carboxamide compound.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solventConcentration (% v/v)Apparent Solubility (µM)
None (Water)0< 1
DMSO15
DMSO525
Ethanol515
PEG 400520

Table 2: Effect of pH on Aqueous Solubility

pHApparent Solubility (µM)
5.0< 1
7.4< 1
9.02

Note: As this compound does not have strongly ionizable groups, pH is expected to have a minimal effect on its solubility.

Table 3: Effect of Solubilizing Excipients on Aqueous Solubility (in PBS, pH 7.4)

ExcipientConcentrationApparent Solubility (µM)
None-< 1
Polysorbate 800.1% (w/v)10
HP-β-Cyclodextrin10 mM50

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Solvent-Antisolvent Method

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.[11]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform serial dilutions down the plate.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the absorbance at a wavelength where the compound has maximum absorbance and the buffer has minimal absorbance.

  • The highest concentration that does not show a significant increase in light scattering (indicative of precipitation) is an estimate of the kinetic solubility.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol details how to assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • Buffers of varying pH (e.g., citrate for acidic, phosphate for neutral, borate for basic)

  • HPLC system for quantification

Procedure:

  • Add an excess amount of solid this compound to vials containing buffers of different pH values.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute Stock into Buffer stock->dilute buffers Prepare Aqueous Buffers buffers->dilute incubate Incubate (2h, RT) dilute->incubate measure Measure Absorbance incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Assessment.

troubleshooting_logic start Precipitation Observed? cause1 Concentration too high? start->cause1 Yes end Problem Resolved start->end No cause2 Co-solvent issue? cause1->cause2 No solution1 Decrease Concentration cause1->solution1 Yes solution2 Increase Co-solvent % cause2->solution2 Yes solution3 Add Solubilizing Excipient cause2->solution3 No solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for Precipitation Issues.

References

optimizing reaction conditions for N-benzyl-1H-indazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-benzyl-1H-indazole-3-carboxamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the amide coupling reaction between 1H-indazole-3-carboxylic acid and benzylamine. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The reaction is commonly carried out in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

Q2: What are some common challenges faced during the synthesis and purification?

A2: Researchers may encounter several challenges, including low product yield, the formation of side products, and difficulties in purifying the final compound. Common impurities can include unreacted starting materials, byproducts from the coupling reagents (e.g., N-acylurea from EDC), and residual solvent or base. Post-reaction workup and purification by column chromatography are often necessary to obtain the pure product.[1]

Q3: Are there alternative coupling reagents to EDC/HOBt?

A3: Yes, several other coupling reagents can be used, which may offer advantages in terms of reaction time, yield, and side product profile. Some common alternatives include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often more efficient than EDC/HOBt, especially for sterically hindered substrates.

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Effective coupling reagents, though they are based on the potentially explosive HOBt.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A safer and often more efficient alternative to benzotriazole-based reagents.

Q4: How can the formation of N-acylurea byproduct be minimized when using EDC?

A4: The formation of N-acylurea, a common side product in carbodiimide-mediated couplings, can be suppressed by the addition of HOBt or other auxiliary nucleophiles. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine. Performing the reaction at lower temperatures can also help minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of coupling reagents by moisture. 3. Poor nucleophilicity of the amine. 4. Inappropriate solvent or base.1. Ensure the carboxylic acid is fully dissolved before adding the coupling agent. Allow sufficient time for activation (typically 15-30 minutes) before adding the amine. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. If the amine is an HCl salt, ensure at least two equivalents of base are used to neutralize the salt and scavenge the acid produced during the reaction. 4. Consider switching to a different solvent (e.g., DCM, THF) or a stronger, non-nucleophilic base (e.g., DIPEA).
Messy TLC with Multiple Spots 1. Formation of N-acylurea byproduct. 2. Degradation of starting materials or product. 3. Presence of unreacted coupling agents and their byproducts.1. Ensure an adequate amount of HOBt is used. Consider lowering the reaction temperature. 2. Monitor the reaction by TLC to avoid prolonged reaction times that might lead to degradation. 3. Perform an acidic workup (e.g., wash with dilute HCl) to remove basic impurities and a basic workup (e.g., wash with saturated NaHCO3 solution) to remove acidic impurities before column chromatography.
Difficulty in Removing DMF 1. High boiling point of DMF.1. After the reaction, precipitate the product by adding the reaction mixture to ice-water. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 3. Wash the combined organic layers with brine to help remove residual DMF. 4. Use a high-vacuum rotary evaporator for solvent removal.
Difficulty in Removing DIPEA/TEA 1. High boiling point and basic nature of the amine bases.1. During the workup, wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl or a saturated solution of NH4Cl) to protonate and extract the amine base into the aqueous layer.
Product is Difficult to Purify by Column Chromatography 1. Co-elution of impurities with the product. 2. Streaking of the product on the silica gel.1. Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A step-gradient elution may be effective. 2. If the compound is basic, consider adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent to improve peak shape.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

EntryCoupling Reagent (Equivalents)Additive (Equivalents)Base (Equivalents)SolventTime (h)Yield (%)Melting Point (°C)Reference
1EDC.HCl (1.2)HOBt (1.2)TEA (3)DMF4-685145-148--INVALID-LINK--[1]

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Readily available, water-soluble byproducts for easy removal.Can lead to N-acylurea formation, HOBt is potentially explosive.
HATU High coupling efficiency, fast reaction rates, less epimerization.More expensive, can react with the amine if not pre-activated with the acid.
HBTU/TBTU Efficient and fast.Based on the potentially explosive HOBt.
COMU High efficiency, safer alternative to HOBt-based reagents, good solubility.Higher cost compared to EDC.
Acid Chloride Highly reactive, useful for unreactive amines.Requires an extra synthetic step, harsh conditions (SOCl2 or (COCl)2), potential for side reactions.

Experimental Protocols

General Procedure for the Synthesis of this compound[1]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • To this mixture, add benzylamine (1 equivalent) and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure this compound.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Carboxylic_Acid 1H-indazole-3-carboxylic acid in DMF Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester 15 min, RT Reagents EDC.HCl, HOBT, TEA Reagents->Activated_Ester Product_Formation This compound (in situ) Activated_Ester->Product_Formation 4-6 h, RT Benzylamine Benzylamine Benzylamine->Product_Formation Precipitation Pour into ice water Product_Formation->Precipitation Extraction Extract with Ethyl Acetate Precipitation->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over Na2SO4 & Evaporate Washing->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or Incomplete Reaction? Check_Moisture Are reagents and solvents anhydrous? Start->Check_Moisture Inert_Atmosphere Use anhydrous conditions and inert atmosphere. Check_Moisture->Inert_Atmosphere No Check_Activation Sufficient activation time? Check_Moisture->Check_Activation Yes Increase_Activation Increase activation time to 30 min. Check_Activation->Increase_Activation No Check_Base Is amine salt neutralized? (if applicable) Check_Activation->Check_Base Yes Add_Base Use >2 eq. of base. Check_Base->Add_Base No Consider_Alternatives Consider alternative coupling reagents (e.g., HATU). Check_Base->Consider_Alternatives Yes

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of N-benzyl-1H-indazole-3-carboxamide using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-benzyl-1H-indazole-3-carboxamide using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC purification of this compound?

The most frequently encountered problems include poor peak shape (tailing or fronting), inconsistent retention times, high system backpressure, baseline noise, and co-elution of impurities.[1][2] These issues can often be traced back to improper sample preparation, mobile phase composition, column degradation, or instrument problems.[2][3]

Q2: My peak for this compound is tailing. What could be the cause?

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, column overload, or extra-column effects. For an amine-containing compound like an indazole derivative, interactions with acidic silanol groups on the silica-based column packing can be a common cause.[4] Other potential causes include a partially blocked column frit or a void in the column packing.[4]

Q3: The retention time for my compound is shifting between injections. Why is this happening?

Retention time variability can be caused by several factors:

  • Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.[1]

  • Changes in mobile phase composition: Small, unintended variations in the mobile phase preparation can lead to significant shifts.[5]

  • Temperature fluctuations: Inconsistent column temperature can affect retention times.[5]

  • Pump issues: Problems with the HPLC pump, such as worn seals or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[3][5]

Q4: I am experiencing high backpressure in my HPLC system. What should I do?

High backpressure typically indicates a blockage in the system.[1] The most common locations for blockages are the column inlet frit, guard column, or connecting tubing. This can be caused by particulate matter from the sample or mobile phase, or by precipitation of the sample or buffer components.

Q5: How can I improve the resolution between this compound and a closely eluting impurity?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjusting the organic solvent-to-aqueous buffer ratio or changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.

  • Change the pH of the mobile phase: Since indazole derivatives have ionizable groups, modifying the pH can change their retention characteristics and improve separation from impurities.[4]

  • Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size may provide the necessary selectivity.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Silanol Interactions Add a competitive base like triethylamine (TEA) to the mobile phase (0.1%) or use a base-deactivated column.
Column Overload Reduce the injection volume or the concentration of the sample.[5]
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[5]
Column Void or Contamination Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[1]
Problem 2: High System Backpressure
Potential Cause Troubleshooting Step
Blocked Column Frit Disconnect the column and check the system pressure without it to isolate the source of the blockage. If the column is the cause, try back-flushing it at a low flow rate.
Particulates in Sample/Mobile Phase Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column.
Precipitation in Tubing/Injector Flush the system with a strong solvent (e.g., isopropanol) to dissolve any precipitated material.
Problem 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Insufficient Equilibration Increase the column equilibration time between runs to at least 10 column volumes.[1]
Pump Malfunction Check for leaks in the pump heads and ensure pump seals are in good condition.[3] Degas the mobile phase to prevent air bubbles in the pump.[1][5]
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate measurements of all components.

Experimental Protocols

Representative Preparative HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on the specific impurity profile of the crude material.

1. Sample Preparation:

  • Dissolve the crude this compound in a suitable solvent (e.g., a mixture of methanol and water, or DMSO) to a concentration of 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

Parameter Value
Column C18, 5 µm, 150 x 4.6 mm (analytical) or 250 x 21.2 mm (preparative)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min (analytical) or 20 mL/min (preparative)
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL (analytical) or 1-5 mL (preparative)

3. Post-Purification Processing:

  • Collect the fractions containing the pure product.

  • Combine the fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Lyophilize or vacuum dry the resulting solid to obtain the purified this compound.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing a Dissolve Crude Compound b Filter Sample (0.45 µm) a->b c Inject onto HPLC Column b->c d Gradient Elution c->d e Monitor at 254 nm d->e f Collect Fractions e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i Dry Final Product h->i

Caption: Workflow for HPLC purification of this compound.

Troubleshooting Logic Diagram

G cluster_problems cluster_solutions start Identify HPLC Problem p1 Poor Peak Shape? start->p1 p2 High Backpressure? start->p2 p3 Shifting Retention? start->p3 s1 Check Sample Prep Adjust Mobile Phase Replace Column p1->s1 Yes s2 Filter Sample/Mobile Phase Back-flush Column Check for Blockages p2->s2 Yes s3 Increase Equilibration Degas Mobile Phase Service Pump p3->s3 Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: N-benzyl-1H-indazole-3-carboxamide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-1H-indazole-3-carboxamide. The information provided addresses potential degradation pathways and the identification of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide bond is prone to cleavage under both acidic and basic conditions, yielding 1H-indazole-3-carboxylic acid and benzylamine.

  • Photodegradation: Exposure to ultraviolet (UV) radiation, particularly UVC, can induce a rearrangement of the indazole ring to form benzimidazole derivatives.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, potentially leading to the cleavage of the benzyl group and the carboxamide moiety.

Q2: What are the expected byproducts of hydrolytic degradation?

A2: The primary byproducts of hydrolysis are 1H-indazole-3-carboxylic acid and benzylamine. The reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide.

Q3: My experimental results show unexpected peaks after exposing my sample to light. What could they be?

A3: Exposure to UV light can cause the indazole ring to rearrange into a more stable benzimidazole structure. A potential byproduct is N-benzyl-1H-benzimidazole-2-carboxamide. This occurs through a nitrogen-carbon transposition.[1][2]

Q4: I am observing degradation of my compound during a high-temperature experiment. What are the likely thermal degradation byproducts?

A4: While specific studies on the thermal degradation of this compound are limited, decomposition of similar structures suggests that at high temperatures, you may observe the formation of 1H-indazole-3-carboxamide (de-benzylation) and potentially further decomposition to 1H-indazole and benzyl isocyanate. The reaction is typically endothermic as heat is required to break the chemical bonds.[3]

Troubleshooting Guides

Issue 1: Sample Instability in Aqueous Solutions
  • Symptoms: Loss of parent compound peak and appearance of new peaks in HPLC analysis of aqueous samples.

  • Probable Cause: Hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.

    • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

    • Solvent Selection: If possible, use aprotic solvents or minimize the water content in your experimental setup.

    • Byproduct Confirmation: Analyze the sample for the presence of 1H-indazole-3-carboxylic acid and benzylamine using appropriate analytical standards.

Issue 2: Photosensitivity and Sample Degradation Under Lab Lighting
  • Symptoms: Inconsistent results and the appearance of unknown peaks in samples exposed to light.

  • Probable Cause: Photodegradation of the indazole ring.

  • Troubleshooting Steps:

    • Light Protection: Protect your samples from light by using amber vials or by wrapping containers in aluminum foil.

    • Wavelength Control: If using a photochemical setup, utilize longer wavelength UV light (UVA or UVB) as higher energy UVC is known to cause more rapid degradation.

    • Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidative side reactions.

    • Byproduct Analysis: Analyze for the potential formation of N-benzyl-1H-benzimidazole-2-carboxamide.

Issue 3: Decomposition During Thermal Analysis (e.g., DSC, TGA)
  • Symptoms: Unexpected thermal events or mass loss at temperatures lower than the melting point.

  • Probable Cause: Thermal decomposition of the molecule.

  • Troubleshooting Steps:

    • Heating Rate: Use a slower heating rate during thermal analysis to better resolve decomposition events.

    • Inert Atmosphere: Conduct the analysis under an inert gas flow (e.g., nitrogen) to prevent oxidative degradation.

    • Evolved Gas Analysis: Couple your thermal analysis instrument to a mass spectrometer or FTIR to identify the gases evolved during decomposition (e.g., benzylamine, CO2).

Summary of Potential Degradation Byproducts

Degradation PathwayKey ByproductsMolecular Weight ( g/mol )
Hydrolysis 1H-Indazole-3-carboxylic acid162.15
Benzylamine107.15
Photodegradation N-benzyl-1H-benzimidazole-2-carboxamide251.28
Thermal Degradation 1H-Indazole-3-carboxamide161.16
1H-Indazole118.14
Benzyl isocyanate133.15

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound.[4][5]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add DCC (1.1 equivalents) or HATU (1.1 equivalents) and stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

Characterization Data:

  • Appearance: White to off-white solid

  • Melting Point: 145-148 °C[4]

  • ¹H NMR (DMSO-d₆): δ 13.88 (s, 1H), 9.08 (t, J=6.0 Hz, 1H), 8.21 (d, J=8.1 Hz, 1H), 7.64 (d, J=8.4 Hz, 1H), 7.43-7.22 (m, 7H), 4.52 (d, J=6.0 Hz, 2H).[4]

  • IR (KBr, cm⁻¹): 3407, 3184, 1651, 1544, 1471, 1348.[4]

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation (UV) cluster_thermal Thermal Degradation This compound This compound 1H-Indazole-3-carboxylic acid 1H-Indazole-3-carboxylic acid This compound->1H-Indazole-3-carboxylic acid + H2O Benzylamine Benzylamine This compound->Benzylamine + H2O N-benzyl-1H-benzimidazole-2-carboxamide N-benzyl-1H-benzimidazole-2-carboxamide This compound->N-benzyl-1H-benzimidazole-2-carboxamide hν (UV) 1H-Indazole-3-carboxamide 1H-Indazole-3-carboxamide This compound->1H-Indazole-3-carboxamide Δ 1H-Indazole 1H-Indazole 1H-Indazole-3-carboxamide->1H-Indazole Δ HydrolysisWorkflow start Aqueous Sample of This compound check_pH Check for pH extremes (acidic or basic) start->check_pH hydrolysis Amide Hydrolysis Occurs check_pH->hydrolysis Yes analyze Analyze by HPLC/LC-MS for parent and byproducts check_pH->analyze No (pH neutral) products Formation of: - 1H-Indazole-3-carboxylic acid - Benzylamine hydrolysis->products products->analyze end Degradation Confirmed analyze->end

References

Technical Support Center: Synthesis of N-benzyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-1H-indazole-3-carboxamide and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the coupling of 1H-indazole-3-carboxylic acid with benzylamine. This is an amide bond formation reaction, often facilitated by a coupling agent and a base in an appropriate solvent.

Q2: Which coupling agents are most effective for this synthesis?

A2: Common and effective coupling agents for this type of amide bond formation include EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

Q3: What are the common side reactions that can lower the yield?

A3: A potential side reaction is the alkylation of the indazole ring nitrogen (N1 or N2 positions) if the reaction conditions are not optimized, especially if benzyl halides are used as starting materials instead of benzylamine in a direct amidation. Poor selectivity in alkylation can lead to a mixture of products and reduce the overall yield of the desired this compound.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive coupling agents.Use fresh or properly stored coupling agents. EDC.HCl and HOBt can degrade over time.
Insufficient base.Ensure the correct stoichiometry of the base (e.g., TEA or DIPEA) is used to neutralize any acids formed and to facilitate the reaction. A common ratio is to use 3 equivalents of TEA.[1][2]
Low reaction temperature or time.Stir the reaction at room temperature for a sufficient duration, typically 4-6 hours, and monitor via TLC.[1][2]
Multiple Spots on TLC (Impure Product) Formation of N1/N2 isomers.This is more common if starting from an alkylation route. For amide coupling, ensure the starting 1H-indazole-3-carboxylic acid is pure.
Unreacted starting materials.Increase the reaction time or slightly increase the equivalents of the coupling agents and the amine.
Degradation of product or starting materials.Avoid excessive heating. The reaction is typically carried out at room temperature.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous layer during workup.Ensure the pH of the aqueous layer is adjusted correctly to precipitate the product if necessary. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., a mixture of Chloroform and Methanol).[1][2]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break up the emulsion.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A step gradient of Methanol in Chloroform (e.g., 0-5%) has been shown to be effective.[1][2]

Experimental Protocols

Synthesis of 1H-Indazole-3-carboxylic acid

This precursor can be synthesized from 1H-indazole. A common method involves the protection of the indazole, followed by lithiation and carboxylation.

Synthesis of this compound

The following protocol is adapted from a literature procedure.[1][2]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Benzylamine

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • TEA (Triethylamine)

  • DMF (Dimethylformamide)

  • 10% Methanol in Chloroform

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Add TEA (3 equivalents) to the mixture and stir at room temperature for 15 minutes.

  • Add benzylamine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Extract the product with 10% Methanol in Chloroform.

  • Wash the combined organic layers with 10% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a step gradient of 0-5% Methanol in Chloroform to obtain this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents cluster_workup Workup & Purification Indazole_Acid 1H-Indazole-3-Carboxylic Acid Reaction Amide Coupling (RT, 4-6h) Indazole_Acid->Reaction Benzylamine Benzylamine Benzylamine->Reaction Coupling EDC.HCl / HOBt Coupling->Reaction Base TEA Base->Reaction Solvent DMF Solvent->Reaction Quench Quench with Ice Water Reaction->Quench Extract Extract with 10% MeOH/CHCl3 Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify Product N-benzyl-1H-indazole- 3-carboxamide Purify->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield Observed Check_Reagents Are coupling agents and base fresh? Start->Check_Reagents Step 1 Check_Conditions Were reaction time and temperature adequate? Check_Reagents->Check_Conditions Yes Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_Workup Was the extraction and purification optimal? Check_Conditions->Check_Workup Yes Optimize_Conditions Increase reaction time or equivalents of reagents Check_Conditions->Optimize_Conditions No Optimize_Workup Adjust pH, use brine, optimize chromatography solvent Check_Workup->Optimize_Workup No Re-run Re-run Experiment Check_Workup->Re-run Yes, but still low yield. Consider alternative routes. Replace_Reagents->Re-run Optimize_Conditions->Re-run Optimize_Workup->Re-run

Caption: A logical troubleshooting workflow for low yield issues.

References

Technical Support Center: Managing Off-target Effects of N-benzyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of N-benzyl-1H-indazole-3-carboxamide and related indazole-3-carboxamide compounds.

Disclaimer

This compound is a specific chemical entity. While this guide uses it as a primary example, the principles and methodologies discussed are broadly applicable to the entire class of indazole-3-carboxamide derivatives, which are known to exhibit a range of biological activities and potential off-target effects. The hypothetical primary target for the experimental examples will be a protein kinase, a common target for this scaffold.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common off-target effects associated with indazole-3-carboxamides?

    • How can I proactively assess the selectivity of my compound?

    • What is the significance of hERG inhibition and how can I test for it?

    • How do I investigate potential cytochrome P450 (CYP) inhibition?

    • What is target engagement and how can I confirm it in cells?

  • Troubleshooting Guides

    • Troubleshooting Unexpected Cellular Phenotypes

    • Troubleshooting Poor Kinase Selectivity

    • Troubleshooting Equivocal hERG Assay Results

    • Troubleshooting Suspected Drug-Drug Interactions (CYP Inhibition)

  • Experimental Protocols & Data Presentation

    • Protocol 1: Kinome Profiling for Selectivity Assessment

    • Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    • Protocol 3: Automated Patch Clamp hERG Assay

    • Protocol 4: In Vitro Cytochrome P450 Inhibition Assay

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects associated with indazole-3-carboxamides?

A: The indazole-3-carboxamide scaffold is found in compounds with diverse biological activities. Potential off-target effects can include:

  • Kinase promiscuity : Many kinase inhibitors are based on this scaffold, and they can inhibit multiple kinases beyond the intended target, leading to unexpected cellular effects.[1][2][3]

  • Cannabinoid receptor agonism : Some indazole-3-carboxamides are potent synthetic cannabinoids, acting on CB1 and CB2 receptors.[4][5] This can lead to neurological or psychoactive effects.

  • hERG channel inhibition : Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability that can lead to cardiac arrhythmias.[6][7][8][9]

  • Cytochrome P450 (CYP) enzyme inhibition : Inhibition of CYP enzymes can alter the metabolism of co-administered drugs, leading to drug-drug interactions.[10][11][12][13][14]

  • Other off-targets : Depending on the specific substitutions, interactions with G-protein coupled receptors (GPCRs), ion channels, and other enzymes are possible.[1][15]

Q2: How can I proactively assess the selectivity of my compound?

A: Kinome profiling is the gold standard for assessing the selectivity of kinase inhibitors. This involves screening your compound against a large panel of kinases (often hundreds) at a fixed concentration (e.g., 1 µM) to identify potential off-target hits. Follow-up dose-response assays (IC50 determination) for the primary target and any significant off-targets are then performed to quantify the selectivity. Several commercial vendors offer kinome profiling services.[16][17][18][19]

Q3: What is the significance of hERG inhibition and how can I test for it?

A: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[8][9] Regulatory agencies require hERG liability assessment for new chemical entities. The most common method for testing hERG inhibition is the automated patch clamp assay using cell lines that stably express the hERG channel.[6][7][8][9]

Q4: How do I investigate potential cytochrome P450 (CYP) inhibition?

A: In vitro assays using human liver microsomes are typically used to assess CYP inhibition. These assays measure the effect of your compound on the activity of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][12] A panel of probe substrates specific for each isoform is used, and the formation of metabolites is measured in the presence and absence of your compound. A significant decrease in metabolite formation indicates inhibition.[14]

Q5: What is target engagement and how can I confirm it in cells?

A: Target engagement is the binding of a drug to its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement.[20][21][22][23][24] This method is based on the principle that a protein becomes more resistant to heat denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound is binding to and stabilizing its target.[20][21]

Troubleshooting Guides

Troubleshooting Unexpected Cellular Phenotypes

If you observe a cellular phenotype (e.g., toxicity, altered morphology, unexpected signaling) that is inconsistent with the known function of your primary target, consider the following steps:

G A Unexpected Cellular Phenotype Observed B Is the phenotype dose-dependent? A->B C No: Re-evaluate experimental setup (e.g., compound stability, solubility, cell health). B->C No D Yes: Proceed to off-target assessment. B->D Yes E Perform Broad Kinome Profiling D->E F Any off-target kinases with IC50 values close to the on-target IC50? E->F G Yes: The phenotype may be due to polypharmacology. Design or select a more selective compound for comparison. F->G Yes H No: Consider non-kinase off-targets. F->H No I Screen against a panel of common off-targets (e.g., GPCRs, ion channels, cannabinoid receptors). H->I J Correlate off-target activity with the observed phenotype. I->J

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Troubleshooting Poor Kinase Selectivity

If initial kinome profiling reveals multiple off-target kinases, use the following guide to improve selectivity:

G A Poor Kinase Selectivity Identified B Analyze structural differences between on-target and off-target kinase active sites. A->B C Are there exploitable differences in the gatekeeper residue, DFG motif, or other regions? B->C D Yes: Use structure-based design to modify the compound to enhance interactions with the on-target kinase while introducing steric clashes with off-target kinases. C->D Yes F No: Consider alternative binding modes or scaffolds. C->F No E Synthesize and test new analogs. D->E G Re-screen analogs with different chemotypes. F->G

Caption: Logic for improving kinase inhibitor selectivity.

Troubleshooting Equivocal hERG Assay Results

If your initial hERG assay yields borderline or inconsistent results, follow these steps:

Issue Possible Cause Recommended Action
High variability between replicates Compound instability or poor solubility in the assay buffer.Verify compound stability and solubility under assay conditions. Consider using a different formulation or solvent.
IC50 value is close to the therapeutically relevant concentration The compound may have a genuine, but weak, hERG liability.Perform a more detailed electrophysiological study (e.g., manual patch clamp) to understand the mechanism of inhibition (e.g., channel trapping).
Discrepancy between different assay formats (e.g., binding vs. functional) The compound may bind to the channel without causing functional inhibition, or vice versa.Prioritize functional assay data (e.g., patch clamp) as it is more physiologically relevant.[8]
Troubleshooting Suspected Drug-Drug Interactions (CYP Inhibition)

If you suspect your compound may be causing drug-drug interactions, or if in vitro assays show CYP inhibition:

Issue Possible Cause Recommended Action
Potent inhibition of a major CYP isoform (e.g., CYP3A4) The compound is a perpetrator of drug-drug interactions.Determine the mechanism of inhibition (competitive, non-competitive, or time-dependent).[11][13][14] If inhibition is potent, consider structural modifications to reduce CYP interaction.
Inhibition of multiple CYP isoforms Broad CYP inhibition.This increases the risk of interactions with a wider range of drugs. Prioritize medicinal chemistry efforts to improve selectivity.
In vitro inhibition does not translate to in vivo effects In vivo concentrations may be too low to cause significant inhibition.Conduct pharmacokinetic studies to determine the maximum plasma concentration (Cmax) of the compound. Compare Cmax to the in vitro IC50 values to assess the clinical risk.

Experimental Protocols & Data Presentation

Protocol 1: Kinome Profiling for Selectivity Assessment

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Primary Screen:

    • Screen the compound at a single concentration (e.g., 1 µM) against a panel of at least 300 human kinases.[18][19]

    • Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.

    • Results are expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control.

  • Dose-Response Analysis:

    • For the primary target and any kinases inhibited by >70% in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

    • The compound is serially diluted (typically in half-log steps) and incubated with the kinase, substrate, and ATP.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Data Presentation:

Table 1: Kinome Profiling Summary for this compound

Kinase % Inhibition at 1 µM IC50 (nM) Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target Kinase 98%151
Off-target Kinase A 85%15010
Off-target Kinase B 72%45030
Off-target Kinase C 55%> 1000> 67
... (other kinases) < 50%Not DeterminedN/A
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.[20]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[21]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles in liquid nitrogen). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant (containing soluble proteins) and analyze by Western blot using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22]

G A Treat cells with compound or vehicle B Harvest and resuspend cells A->B C Aliquot and heat across a temperature gradient B->C D Lyse cells (freeze-thaw) C->D E Centrifuge to pellet aggregated proteins D->E F Collect supernatant (soluble proteins) E->F G Analyze by Western blot for target protein F->G H Plot melting curves and compare shifts G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Automated Patch Clamp hERG Assay

Objective: To evaluate the inhibitory potential of this compound on the hERG potassium channel.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Automated Patch Clamp: The assay is performed on an automated patch clamp platform (e.g., QPatch or SyncroPatch).[8][9]

  • Compound Application: Cells are captured on the patch plate, and a whole-cell recording configuration is established. After a stable baseline recording of the hERG current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[8]

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated at each concentration relative to the vehicle control. The data are fitted to a dose-response curve to determine the IC50 value. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[8]

Data Presentation:

Table 2: hERG Inhibition Data for this compound

Concentration (µM) Mean % Inhibition (n=3) Standard Deviation
0.15.22.1
1.015.84.5
10.048.96.3
30.085.15.9
IC50 (µM) 10.5
Protocol 4: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes.

Methodology:

  • System: Use pooled human liver microsomes (HLM) as the enzyme source.

  • Incubation: Incubate HLM with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) in the presence of a range of concentrations of the test compound or a known inhibitor (positive control).

  • Reaction: Initiate the reaction by adding an NADPH-regenerating system and incubate at 37°C.

  • Termination: Stop the reaction by adding a solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control. Determine the IC50 value for each CYP isoform.

Data Presentation:

Table 3: CYP450 Inhibition Profile of this compound

CYP Isoform Probe Substrate IC50 (µM) Potential for DDI
CYP1A2 Phenacetin> 50Low
CYP2C9 Diclofenac8.5Moderate
CYP2C19 S-Mephenytoin15.2Low to Moderate
CYP2D6 Dextromethorphan> 50Low
CYP3A4 Midazolam5.1High

References

N-benzyl-1H-indazole-3-carboxamide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-benzyl-1H-indazole-3-carboxamide

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the quality control and purity assessment of this compound and related indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structurally similar impurities.

Q2: How can I confirm the chemical structure and identity of my synthesized this compound?

A2: Structural confirmation is best achieved using a combination of spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the connectivity of atoms and the overall structure.[1][2][3][4][5] High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups, such as the amide C=O and N-H stretches.[6][7]

Q3: What are the expected impurities in a typical synthesis of this compound?

A3: Potential impurities can include unreacted starting materials like 1H-indazole-3-carboxylic acid and benzylamine, residual solvents from the synthesis and purification steps (e.g., DMF, THF, ethyl acetate), and by-products from side reactions.[6][8] Degradation products may also be present if the compound is sensitive to light, heat, or pH extremes.

Q4: My HPLC analysis shows an unexpected peak. What could be the cause?

A4: An unexpected peak in an HPLC chromatogram can originate from several sources:

  • Contamination: The sample, mobile phase, or injection solvent may be contaminated.

  • Sample Degradation: The compound may have degraded after dissolution, forming new species.

  • System Impurities: Ghost peaks can arise from buildup in the injector or column.

  • Air Bubbles: Air bubbles in the pump or detector can cause spurious peaks or baseline noise.[9]

Refer to the HPLC Troubleshooting Guide below for a systematic approach to identify the source of the issue.

Q5: Can I use GC-MS for purity analysis of this compound?

A5: Yes, GC-MS is a powerful tool for analyzing indazole-3-carboxamide derivatives, particularly for identifying volatile and semi-volatile impurities.[10][11][12][13] However, some amide-containing compounds can degrade at the high temperatures used in the GC injector.[14] It is crucial to develop a method with an appropriate temperature program to minimize on-column degradation.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Silanol interactions with the basic nitrogen atoms in the indazole ring.[15] 2. Column overload. 3. Insufficient buffer concentration in the mobile phase.[15]1. Use a high-purity silica column or an end-capped column. Add a competitor base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[15] 2. Reduce the injection volume or sample concentration.[16] 3. Ensure buffer concentration is adequate (typically 10-25 mM) and the mobile phase pH is stable.[15]
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column channeling or collapse.1. Dissolve and inject the sample in the mobile phase whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase. 2. Replace the column. Check that operating conditions (pH, pressure) are within the column's specifications.[16]
Shifting Retention Times 1. Inconsistent mobile phase composition.[9][17] 2. Fluctuation in column temperature.[9][17] 3. Column not properly equilibrated.[9] 4. Pump flow rate is unstable.1. Prepare fresh mobile phase daily. Use an HPLC-grade solvent. 2. Use a column oven to maintain a constant temperature.[9] 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[16][17] 4. Purge the pump to remove air bubbles and check for leaks.[9]
Baseline Noise or Drift 1. Contaminated or improperly prepared mobile phase. 2. Air bubbles in the system.[9] 3. Detector lamp is failing.1. Filter and degas the mobile phase. Use high-purity solvents.[16] 2. Purge the pump and flush the system.[9] 3. Check the lamp energy and replace it if necessary.[9]

Logical Troubleshooting Workflow for HPLC

HPLC_Troubleshooting start Problem Detected: Unexpected HPLC Result check_blank Run a Blank Injection (Mobile Phase Only) start->check_blank peak_in_blank Is the Anomaly Present in the Blank? check_blank->peak_in_blank cause_solvent Potential Cause: Contaminated Solvent, Mobile Phase, or System peak_in_blank->cause_solvent Yes cause_sample Potential Cause: Sample Impurity or Degradation Product peak_in_blank->cause_sample No solution_solvent Solution: - Prepare fresh mobile phase - Use HPLC-grade solvents - Flush the system cause_solvent->solution_solvent solution_sample Solution: - Re-prepare sample - Analyze by LC-MS to identify - Check sample stability cause_sample->solution_sample

Caption: Troubleshooting logic for identifying the source of an unexpected HPLC peak.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This method is designed for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 300 nm (based on typical absorbance for indazole derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Protocol 2: Structural Confirmation by NMR

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for structural verification.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often a good solvent for indazole carboxamides and allows for the observation of exchangeable amide and indazole N-H protons.[6][7]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Observe the characteristic signals: aromatic protons of the indazole and benzyl rings, the methylene (-CH₂-) protons of the benzyl group, and the exchangeable amide (-CONH-) and indazole (-NH-) protons.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Identify the carbonyl carbon of the amide group (typically ~160-170 ppm) and the aromatic carbons.

  • Data Interpretation: Compare the observed chemical shifts, coupling constants, and integrations to the expected values for the this compound structure to confirm its identity.[1][4]

Overall Quality Control Workflow

QC_Workflow cluster_reception Sample Reception cluster_analysis Analytical Testing cluster_review Data Review & Release reception Receive Sample Batch hplc Purity by HPLC (Assay, Impurities) reception->hplc gcms Residual Solvents by GC-MS reception->gcms nmr Identity Confirmation by NMR reception->nmr kf Water Content (Karl Fischer) reception->kf review Review All Data Against Specifications hplc->review gcms->review nmr->review kf->review pass_fail Batch Pass/Fail Decision review->pass_fail release Generate Certificate of Analysis (CoA) pass_fail->release Pass reject Quarantine Batch & Investigate OOS pass_fail->reject Fail

Caption: A standard workflow for the quality control and batch release of a chemical compound.

References

Validation & Comparative

Comparative Efficacy of 1H-Indazole-3-Carboxamide Derivatives in Xenograft Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Efficacy in Xenograft Models

The following table summarizes the in vivo efficacy of a representative 1H-indazole-3-carboxamide derivative and other relevant PAK1 and GSK-3 inhibitors in various cancer xenograft models.

Compound/DrugCompound ClassXenograft ModelDosageT/C Ratio (%)*Tumor Growth Inhibition (%)Reference
Compound 20g 1H-indazole-3-carboxamide derivative (PAK1 inhibitor)A375 (Melanoma)50 mg/kg44.3755.63[1]
SorafenibMulti-kinase inhibitorA375 (Melanoma)Not Specified37.3562.65[1]
G-5555PAK1 inhibitorNon-small cell lung cancer25 mg/kg BIDNot ReportedSignificantly impaired tumor growth[2]
G-5555PAK1 inhibitorPAK1-amplified breast cancer25 mg/kg BIDNot ReportedSignificantly impaired tumor growth[2]
9-ING-41GSK-3 inhibitorGBM6 & GBM12 (Glioblastoma)Not SpecifiedNot ReportedSignificantly enhanced efficacy of CCNU[3]
LY2090314GSK-3 inhibitorTE-8 (Esophageal Squamous Cell Carcinoma)2.5 mg/kgNot ReportedSignificant tumor suppression[4]
AR-A014418GSK-3 inhibitorTE-8 (Esophageal Squamous Cell Carcinoma)5 mg/kgNot ReportedSignificant tumor suppression[4]

*T/C Ratio (%): The median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100. A lower T/C ratio indicates greater anti-tumor activity.

Experimental Protocols

Below is a representative experimental protocol for evaluating the efficacy of a test compound in a subcutaneous xenograft model, based on common practices in the field.

Objective: To determine the in vivo anti-tumor activity of a test compound against a specific cancer cell line in a murine subcutaneous xenograft model.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells)

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Test compound (e.g., 1H-indazole-3-carboxamide derivative)

  • Vehicle control

  • Positive control drug (e.g., Sorafenib)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: The selected cancer cell line is cultured under appropriate conditions (e.g., 37°C, 5% CO2) to logarithmic growth phase.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS, optionally mixed with Matrigel) is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Drug Administration: The test compound and control treatments are administered to the mice according to the planned schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Tumor volume and body weight of the mice are recorded throughout the study.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a specified maximum size, or after a predetermined duration.

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group. The T/C ratio and tumor growth inhibition are calculated. Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential signaling pathways targeted by 1H-indazole-3-carboxamide derivatives.

PAK1_Signaling_Pathway RTK RTK / GPCR Ras_Rac Ras / Rac RTK->Ras_Rac PAK1 PAK1 Ras_Rac->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton Indazole 1H-Indazole-3- Carboxamides Indazole->PAK1 Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation PI3K_Akt->Proliferation Metastasis Metastasis Cytoskeleton->Metastasis

Caption: Simplified PAK1 signaling pathway and its inhibition.

GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3 GSK-3 Dishevelled->GSK3 Beta_Catenin β-catenin GSK3->Beta_Catenin Indazole 1H-Indazole-3- Carboxamides Indazole->GSK3 Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Wnt/β-catenin pathway showing the role of GSK-3.

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 7. Data Analysis & Efficacy Evaluation Data_Collection->Analysis

Caption: General workflow for a xenograft efficacy study.

References

A Comparative Analysis of Niraparib and N-benzyl-1H-indazole-3-carboxamide in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Niraparib, a clinically approved and potent Poly (ADP-ribose) polymerase (PARP) inhibitor, and N-benzyl-1H-indazole-3-carboxamide, a research chemical with limited reported activity in the same class. This objective comparison, supported by available experimental data, aims to inform researchers on the significant disparities in their pharmacological profiles and stages of development.

Executive Summary

Niraparib is a highly potent and selective inhibitor of PARP-1 and PARP-2 enzymes, which play a crucial role in DNA repair. Its mechanism of action, leading to synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), is well-established through extensive preclinical and clinical research. In stark contrast, this compound is primarily documented in the context of chemical synthesis. The available literature indicates that while the indazole-3-carboxamide scaffold has been explored for PARP inhibition, this compound itself is not a potent inhibitor. A structurally related compound showed only weak PARP-1 inhibition, highlighting the vast difference in potency and development status compared to Niraparib.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Niraparib and this compound, underscoring the significant difference in their PARP inhibitory activity.

Table 1: In Vitro PARP Inhibition

CompoundTarget(s)IC50 (nM)Citation(s)
Niraparib PARP-13.8[1][2]
PARP-22.1[1][2]
1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide *PARP-136,000[3]
This compound PARP-1/2Not Reported-

Note: Data for a structurally related N-substituted indazole-3-carboxamide is presented due to the lack of specific PARP inhibition data for this compound. This compound was described as weakly active.

Table 2: Cellular Activity

CompoundCell LineAssay TypeEC50 / CC50 / IC50Citation(s)
Niraparib Whole Cell AssayPARP ActivityEC50 ≈ 4 nM[1]
MDA-MB-436 (BRCA1 mutant)ProliferationCC50 = 18 nM[4]
CAPAN-1 (BRCA2 mutant)ProliferationCC50 = 90 nM[4]
OVCAR8 (Ovarian Cancer)Cell ViabilityIC50 ≈ 20 µM[5]
PEO1 (Ovarian Cancer)Cell ViabilityIC50 ≈ 28 µM[5]
PEO1 (BRCA2 mutant)Cell ViabilityIC50 = 7.487 µM[6]
UWB1.289 (BRCA1 mutant)Cell ViabilityIC50 = 21.34 µM[6]
UWB1.289+BRCA1 (Wild-Type)Cell ViabilityIC50 = 58.98 µM[6]
This compound VariousNot ReportedNot Reported-

Mechanism of Action and Signaling Pathways

Niraparib exerts its therapeutic effect by inhibiting PARP enzymes, primarily PARP-1 and PARP-2. These enzymes are integral to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[8] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[7][8]

The mechanism of action for this compound as a PARP inhibitor is not well-defined due to its very low potency. While it shares a core chemical scaffold with some known PARP inhibitors, the specific benzyl substitution does not appear to confer significant inhibitory activity.

PARP-Mediated DNA Damage Repair Pathway

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 recruits & activates PAR Poly(ADP-ribose) Polymer PARP1_2->PAR synthesizes Replication_Fork Replication Fork Collapse PARP1_2->Replication_Fork unrepaired SSB leads to Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, DNA Ligase III) PAR->Repair_Complex recruits SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair mediates DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired in Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis unrepaired in Cell_Survival Cell Survival HR_Repair->Cell_Survival BRCA_WT BRCA Proficient BRCA_Deficient BRCA Deficient Niraparib Niraparib Niraparib->PARP1_2 inhibits

Caption: PARP signaling in DNA repair and the effect of Niraparib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate PARP inhibitors.

PARP Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

  • Materials: Recombinant human PARP-1 or PARP-2 enzyme, activated DNA (e.g., nicked calf thymus DNA), NAD+ (including a labeled version such as ³H-NAD+), reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT, 50 mM KCl, 1 mM MgCl₂), test compounds (Niraparib or this compound) at various concentrations, and a detection system (e.g., scintillation counter for ³H-NAD+).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the reaction buffer, PARP enzyme, and activated DNA. c. Add the test compounds to the respective wells and incubate for a short period (e.g., 5 minutes) at room temperature. d. Initiate the reaction by adding the NAD+ substrate mixture. e. Incubate the reaction for a set time (e.g., 3 hours) at room temperature. f. Terminate the reaction (e.g., by adding a stop solution or by capturing the poly(ADP-ribosyl)ated products). g. Quantify the amount of incorporated labeled NAD+ to determine the extent of PARP inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay measures the effect of a compound on the viability and growth of cancer cell lines.

  • Materials: Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines), cell culture medium and supplements, 96-well cell culture plates, test compounds, and a viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8).[5][9][10]

  • Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[5][9] b. Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 48 to 168 hours).[5][9] d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent viability at each compound concentration. Calculate the IC50 or CC50 value from the resulting dose-response curve.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add serial dilutions of test compound Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 48-168 hours Add_Compound->Incubate_Treatment Add_Reagent Add viability reagent (e.g., CellTiter-Glo) Incubate_Treatment->Add_Reagent Measure_Signal Measure luminescence/absorbance Add_Reagent->Measure_Signal Analyze_Data Analyze data and calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay.

Synthesis of this compound

For researchers interested in the chemical aspects, a general procedure for the synthesis of this compound is outlined below, based on published literature.[11][12]

  • Starting Material: 1H-indazole-3-carboxylic acid.

  • Coupling Reaction: a. Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent such as DMF. b. Add coupling agents like HOBT (Hydroxybenzotriazole) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by a base such as TEA (Triethylamine). c. Stir the reaction mixture at room temperature for a short period (e.g., 15 minutes). d. Add benzylamine to the reaction mixture and continue stirring for several hours (e.g., 4-6 hours) at room temperature.

  • Workup and Purification: a. Quench the reaction with water and extract the product with an organic solvent (e.g., a mixture of Chloroform and Methanol). b. Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine. c. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure. d. Purify the crude product by column chromatography to obtain this compound.

Conclusion

The comparative analysis reveals a profound difference between Niraparib and this compound. Niraparib is a well-characterized, highly potent, and clinically validated PARP inhibitor that has become an important therapeutic agent in oncology. Its mechanism of action is understood in detail, and its efficacy is supported by a wealth of preclinical and clinical data.

In contrast, this compound is a chemical entity primarily of interest in synthetic chemistry. The limited available data on related compounds suggest that it is not a potent PARP inhibitor. For researchers in drug development, this comparison highlights the extensive journey from a chemical scaffold to a clinically effective drug. While the indazole-3-carboxamide core is present in some PARP inhibitors, specific substitutions are critical for achieving high potency and a favorable pharmacological profile, as exemplified by the success of Niraparib.

References

A Comparative Guide to the Anti-Cancer Activity of N-benzyl-1H-indazole-3-carboxamide and its Derivatives Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of N-benzyl-1H-indazole-3-carboxamide and its derivatives across a range of human cancer cell lines. The information presented herein is intended to support further research and development of this class of compounds as potential therapeutic agents.

Introduction

Indazole-3-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-cancer properties. Several indazole derivatives have entered clinical trials, highlighting the therapeutic potential of this scaffold. This guide focuses on the N-benzyl substituted series of 1H-indazole-3-carboxamides, exploring their cytotoxic and anti-proliferative effects in various cancer cell lines and elucidating their potential mechanisms of action.

Comparative Analysis of In Vitro Anti-Cancer Activity

While comprehensive cross-validation of the parent compound, this compound, is limited in publicly available literature, numerous studies have synthesized and evaluated a variety of its derivatives. The following tables summarize the reported 50% inhibitory concentration (IC50) values of these derivatives against a panel of human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cell growth and viability.

Compound ReferenceCell LineCancer TypeIC50 (µM)
Derivative 2f [1][2]A549Lung Cancer1.15
HepG2Liver Cancer0.87
MCF-7Breast Cancer0.93
HCT116Colorectal Cancer0.23
4T1Murine Breast Cancer0.31
Derivative 6o [3][4][5][6]K562Chronic Myeloid Leukemia5.15
A549Lung Cancer>40
PC-3Prostate Cancer>40
HepG2Liver Cancer28.4
HEK-293 (Normal)Embryonic Kidney33.2
Derivative 5k [3]HepG2Liver Cancer3.32
HEK-293 (Normal)Embryonic Kidney12.17

Note: The IC50 values are presented as reported in the cited literature. Experimental conditions may vary between studies.

Potential Mechanisms of Action

The anti-cancer activity of indazole-3-carboxamide derivatives is believed to be multifactorial. Based on studies of related compounds such as lonidamine and gamendazole, two primary signaling pathways have been implicated: inhibition of cellular energy metabolism and modulation of heat shock protein 90 (HSP90).

Inhibition of Glycolysis

One of the key mechanisms associated with indazole-3-carboxylic acid derivatives is the disruption of cancer cell metabolism. Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect). By targeting key enzymes in this pathway, these compounds can lead to a depletion of ATP, the cell's primary energy currency, ultimately inducing cell death.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Mitochondria Mitochondria Pyruvate->Mitochondria Oxidative Phosphorylation Mitochondria->ATP Indazole_Carboxamide N-benzyl-1H-indazole- 3-carboxamide Derivatives Indazole_Carboxamide->Glycolysis Inhibition

Caption: Proposed mechanism of glycolysis inhibition by this compound derivatives.

HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

HSP90 HSP90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins Chaperoning Active_Oncoproteins Active Oncoproteins Client_Proteins->Active_Oncoproteins Degradation Proteasomal Degradation Client_Proteins->Degradation Cell_Proliferation Cell Proliferation & Survival Active_Oncoproteins->Cell_Proliferation Indazole_Carboxamide N-benzyl-1H-indazole- 3-carboxamide Derivatives Indazole_Carboxamide->HSP90 Inhibition

Caption: Proposed mechanism of HSP90 inhibition by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

start Seed cells in 96-well plate treat Treat with N-benzyl-1H-indazole- 3-carboxamide derivatives start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine (PS) translocation to the outer cell membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).

Workflow:

start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key proteins involved in the proposed signaling pathways, such as HSP90 client proteins or markers of apoptosis.

Workflow:

start Treat cells and prepare lysates quantify Protein quantification (e.g., BCA assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to membrane (e.g., PVDF) sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detection with chemiluminescent substrate secondary_ab->detect

Caption: Workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with potent activity against a variety of cancer cell lines. The available data suggests that their mechanism of action may involve the disruption of cellular metabolism and the inhibition of the HSP90 molecular chaperone. Further investigation into the structure-activity relationships and a more comprehensive cross-validation of these compounds in a wider range of cancer models are warranted to advance their development as novel cancer therapeutics.

References

Unraveling the Structure-Activity Relationship of N-benzyl-1H-indazole-3-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of N-benzyl-1H-indazole-3-carboxamide analogs, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. We present a detailed analysis of their structure-activity relationships (SAR) against various biological targets, supported by quantitative data and detailed experimental protocols.

The this compound core has proven to be a versatile template for the design of potent and selective modulators of various enzymes and ion channels. Modifications to the N-benzyl group, the indazole ring, and the carboxamide linker have profound effects on the biological activity, selectivity, and pharmacokinetic properties of these compounds. This guide will delve into the SAR of these analogs as inhibitors of p21-activated kinase 1 (PAK1), Calcium Release-Activated Calcium (CRAC) channels, Glycogen Synthase Kinase-3 (GSK-3), and lipoxygenase, as well as their antiproliferative effects.

Comparative Analysis of Biological Activities

The following tables summarize the in vitro activities of representative this compound analogs against key biological targets. The data highlights how subtle structural changes can lead to significant differences in potency and selectivity.

Table 1: Inhibition of p21-activated kinase 1 (PAK1)
CompoundR1 (Indazole N1)R2 (Benzyl)R3 (Indazole)IC50 (nM)[1][2]
1a H4-ClH5000
1b H4-Cl, 3-CF3H159
1c H4-Cl, 3-PhH52
1d H4-Cl, 3-(morpholin-4-yl)methylH16
1e H4-Cl, 3-(4-methylpiperazin-1-yl)methylH9.8

Structure-Activity Relationship (SAR) for PAK1 Inhibition:

  • Substitution on the Benzyl Ring: The presence of a hydrophobic group at the meta-position of the 4-chlorobenzyl ring is crucial for potent PAK1 inhibition. A simple chloro substitution (1a) results in weak activity, while the introduction of a trifluoromethyl (1b) or a phenyl group (1c) significantly enhances potency.[2]

  • Hydrophilic Groups: Introducing a hydrophilic group, such as a morpholinomethyl (1d) or a 4-methylpiperazin-1-ylmethyl (1e) substituent, in the solvent-exposed region further improves the inhibitory activity.[1][2] This suggests that a combination of hydrophobic interactions in the back pocket of the ATP-binding site and hydrophilic interactions with the solvent-accessible surface is key for high-affinity binding.[1]

Table 2: Inhibition of Calcium Release-Activated Calcium (CRAC) Channels
CompoundR1 (Indazole N1)R2 (Amide)IC50 (µM)[3][4]
2a 2,4-dichlorobenzyl2,6-difluorophenyl1.51
2b 2,4-dichlorobenzyl3-fluoro-4-pyridyl0.67
2c 2,4-dichlorobenzyl4-pyridyl>30
2d 2,4-dichlorobenzyl3,5-difluorophenyl3.6

Structure-Activity Relationship (SAR) for CRAC Channel Inhibition:

  • Amide Linker Regiochemistry: A critical finding is that the indazole-3-carboxamide linkage is essential for activity. The reverse amide isomers are inactive, highlighting the importance of the specific orientation of the hydrogen bond donor and acceptor groups.[3][4]

  • Substituents on the Amide Aryl Ring: The nature and position of substituents on the aryl ring attached to the carboxamide nitrogen significantly influence potency. Electron-withdrawing fluorine atoms, particularly at the 2 and 6 positions (2a) or a 3-fluoro-4-pyridyl moiety (2b), lead to potent inhibition.[3] The unsubstituted pyridyl analog (2c) is significantly less active.

Table 3: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
CompoundR (Amide)pIC50[5]
3a 4-fluorobenzyl5.2
3b 4-chlorobenzyl5.5
3c 4-methylbenzyl5.1
3d 3,4-dichlorobenzyl5.4

Structure-Activity Relationship (SAR) for GSK-3β Inhibition:

  • N-Benzyl Substituents: An in silico screening followed by in vitro testing identified several N-benzyl-1H-indazole-3-carboxamides as GSK-3β inhibitors.[5] The SAR data suggests that electron-withdrawing groups (fluoro and chloro) on the benzyl ring are well-tolerated and can lead to improved potency. The 4-chlorobenzyl analog (3b) was among the most potent hits identified in the initial screen.[5]

Table 4: Inhibition of Soybean Lipoxygenase
CompoundR (Amide)IC50 (µM)[6]
4a 1-naphthyl22
4b 2-naphthyl> 50
4c quinolin-8-yl35
4d quinolin-3-yl28

Structure-Activity Relationship (SAR) for Lipoxygenase Inhibition:

  • Aromatic System on the Amide: For indazole carboxamides conjugated with N-substituted pyrroles, the nature of the aromatic group on the amide linker plays a significant role. A 1-naphthyl group (4a) was found to be the most effective, while the 2-naphthyl isomer (4b) was inactive.[6] Isosteric replacement of the naphthyl ring with quinoline moieties (4c, 4d) resulted in compounds with moderate inhibitory activity.[6]

Table 5: Antiproliferative Activity
CompoundR (Amide)Cell LineGI50 (µM)[7][8]
5a 4-benzylphenylLeukemia (SR)< 1
5b 4-butoxyphenylLeukemia (SR)< 1
5c 4-chlorophenylK56215.6
5d 3,4-dichlorophenylK5628.9

Structure-Activity Relationship (SAR) for Antiproliferative Activity:

  • Substituents on the N-phenyl Ring: In a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, bulky and lipophilic substituents at the para-position of the phenyl ring, such as a benzyl (5a) or a butoxy group (5b), were found to be crucial for potent antiproliferative activity, with some compounds showing GI50 values below 1 µM.[7][8] For N-benzyl-1H-indazole-3-carboxamides, dichlorination on the benzyl ring (5d) generally leads to higher potency compared to a single chloro-substituent (5c).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the presented data.

Synthesis of this compound Analogs

A general procedure for the synthesis of this compound analogs involves the coupling of 1H-indazole-3-carboxylic acid with a substituted benzylamine.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted benzylamine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted benzylamine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

  • Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

In Vitro Kinase Inhibition Assay (e.g., PAK1, GSK-3β)

The inhibitory activity of the compounds against protein kinases is typically determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., PAK1, GSK-3β)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the generated ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Calcium Influx Assay for CRAC Channel Inhibition

The inhibition of CRAC channels is assessed by measuring the influx of extracellular calcium into cells following the depletion of intracellular calcium stores.

Materials:

  • A suitable cell line expressing CRAC channels (e.g., RBL-2H3, Jurkat)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Thapsigargin (to deplete intracellular calcium stores)

  • Calcium-free buffer

  • Calcium-containing buffer

  • Test compounds dissolved in DMSO

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye in a calcium-free buffer.

  • Wash the cells to remove excess dye.

  • Add the test compounds at various concentrations to the cells.

  • Stimulate the cells with thapsigargin in a calcium-free buffer to deplete the endoplasmic reticulum calcium stores.

  • Measure the fluorescence signal using a fluorescence plate reader or a microscope to establish a baseline.

  • Add a calcium-containing buffer to the cells to initiate store-operated calcium entry.

  • Record the change in fluorescence intensity over time.

  • The inhibition of calcium influx by the test compounds is quantified by measuring the reduction in the peak fluorescence signal or the area under the curve compared to the control (vehicle-treated) cells.

  • Calculate the IC50 values from the dose-response curves.

Soybean Lipoxygenase Inhibition Assay

The inhibitory effect of compounds on lipoxygenase activity is determined by monitoring the formation of hydroperoxides from a suitable substrate, such as linoleic acid.

Materials:

  • Soybean lipoxygenase (SLO)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the borate buffer and the soybean lipoxygenase enzyme in a cuvette.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined from the dose-response curves.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control cells.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values from the dose-response curves.

Visualizing the Molecular Landscape

To better understand the context of the biological activities of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PAK1_Signaling_Pathway Rac_GTP Rac/Cdc42-GTP PAK1_inactive PAK1 (inactive) Rac_GTP->PAK1_inactive Activation PAK1_active PAK1 (active) PAK1_inactive->PAK1_active Downstream Downstream Effectors (e.g., LIMK, Raf-1) PAK1_active->Downstream Cytoskeletal Cytoskeletal Reorganization Cell Motility Downstream->Cytoskeletal Proliferation Cell Proliferation Survival Downstream->Proliferation Inhibitor N-benzyl-1H-indazole- 3-carboxamide Analog Inhibitor->PAK1_active Inhibition

Caption: Simplified PAK1 signaling pathway and the point of inhibition.

Experimental_Workflow_Kinase_Inhibition start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents plate_setup Plate Setup (Add Kinase and Compound) prepare_reagents->plate_setup initiate_reaction Initiate Reaction (Add Substrate/ATP) plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Measure ATP (Add ADP-Glo Reagent) incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparison Guide: Confirming Target Engagement of N-benzyl-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies used to confirm the target engagement of N-benzyl-1H-indazole-3-carboxamide derivatives, a versatile scaffold in modern drug discovery. We will use the potent Salt-Inducible Kinase (SIK) inhibitor, YKL-05-099, as a primary example to illustrate these techniques. This document is intended for researchers, scientists, and drug development professionals.

N-benzyl-1H-indazole-3-carboxamides represent a class of compounds with broad biological activities, targeting various proteins depending on their specific substitutions.[1][2][3] YKL-05-099, a notable member of this class, was developed as a selective inhibitor of SIKs (SIK1, SIK2, and SIK3), which are key regulators of inflammatory cytokine responses and bone metabolism.[4][5][6] Confirming that such a compound directly binds to its intended target within a complex cellular environment is a critical step in its validation as a chemical probe or therapeutic lead.

This guide compares three key approaches for confirming target engagement:

  • Direct Target Binding in vitro: Biochemical assays with purified proteins.

  • Direct Target Binding in situ: Cellular Thermal Shift Assay (CETSA) in intact cells.

  • Indirect Target Engagement: Measurement of downstream signaling events.

Direct Target Binding: Biochemical Assays

Biochemical assays using purified proteins are the foundational step in confirming a direct interaction between a compound and its putative target. These assays provide quantitative measures of binding affinity, most commonly the half-maximal inhibitory concentration (IC50).

Comparative Data: SIK Inhibition

YKL-05-099 was developed as an improvement upon the pan-SIK inhibitor HG-9-91-01, demonstrating enhanced pharmacokinetic properties and selectivity.[5] The table below compares the in vitro inhibitory activity of YKL-05-099 against the three SIK isoforms.

CompoundTarget KinaseIC50 (nM)Assay Type
YKL-05-099 SIK1~10Competitive Binding Assay
SIK240Kinase Inhibition Assay
SIK3~30Competitive Binding Assay

Data sourced from multiple references.[4][5][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor.

  • Reagents & Materials:

    • Purified recombinant SIK2 enzyme.

    • Kinase substrate (e.g., a specific peptide).

    • ATP (Adenosine triphosphate).

    • ADP-Glo™ Kinase Assay kit (or similar).

    • Test compound (YKL-05-099) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of YKL-05-099 in DMSO and then dilute into the assay buffer.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the SIK2 enzyme and substrate to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.

Direct Target Engagement in a Cellular Context: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify a compound's engagement with its target protein within the native cellular environment.[8][9] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[10]

Comparison of Methodologies
MethodPrincipleThroughputKey Requirement
Biochemical Assay Measures inhibition of purified enzyme activity.HighPurified, active protein.
CETSA (Western Blot) Measures thermal stabilization of the target protein in cell lysates upon ligand binding.[8]Low to MediumHigh-quality, specific antibody.
CETSA HT (e.g., AlphaLISA) High-throughput version using bead-based proximity assays to detect soluble protein.[9]HighTwo specific antibodies binding to different epitopes.
Experimental Workflow: CETSA with Western Blot Detection

The following diagram illustrates the standard workflow for a CETSA experiment.

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with YKL-05-099 or vehicle (DMSO) A->B C 3. Harvest and resuspend cells in PBS with protease inhibitors B->C D 4. Aliquot cell suspension and heat at different temperatures (e.g., 40°C - 64°C) for 3 min C->D E 5. Lyse cells by freeze-thaw cycles D->E F 6. Separate soluble fraction (supernatant) from precipitated proteins via centrifugation E->F G 7. Analyze soluble protein levels of SIK2 via Western Blot F->G H Expected Result: Drug-treated samples show higher SIK2 levels at elevated temperatures. G cluster_outcome Result of SIK Inhibition SIK SIK2 pHDAC5 p-HDAC5 (Ser259) (Inactive) SIK->pHDAC5 Phosphorylates HDAC5 HDAC5 GeneExp Gene Expression (e.g., IL-10 up) HDAC5->GeneExp Deacetylates & Regulates Cytosol Cytosolic Sequestration (14-3-3 binding) pHDAC5->Cytosol YKL YKL-05-099 YKL->SIK Inhibits Outcome Reduced p-HDAC5 leads to HDAC5 nuclear activity and altered gene expression.

References

Comparative Bioavailability Assessment of N-benzyl-1H-indazole-3-carboxamide Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hypothetical formulations of N-benzyl-1H-indazole-3-carboxamide, offering insights into key bioavailability parameters. The following data and protocols are illustrative and based on established principles of pharmacokinetic analysis.

This compound is a compound of interest within the broader class of indazole-3-carboxamides. As with any orally administered therapeutic agent, understanding its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action—is critical for predicting its efficacy and safety profile.[1] This guide outlines the methodologies and presents hypothetical data for assessing the bioavailability of three distinct oral formulations of this compound: a standard powder in capsule (Formulation A), a micronized powder in a lipid-based suspension (Formulation B), and an amorphous solid dispersion (Formulation C).

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters obtained from a hypothetical in vivo study in a relevant animal model (e.g., Sprague-Dawley rats) following a single oral administration of each formulation. An intravenous (IV) administration group is included to determine the absolute bioavailability.

Table 1: Key Pharmacokinetic Parameters of this compound Formulations

ParameterFormulation A (Capsule)Formulation B (Lipid Suspension)Formulation C (Solid Dispersion)Intravenous (IV)
Dose (mg/kg) 1010105
Cmax (ng/mL) 150 ± 25280 ± 40450 ± 60950 ± 120
Tmax (h) 2.0 ± 0.51.0 ± 0.30.75 ± 0.20.1 ± 0.05
AUC0-t (ng·h/mL) 1200 ± 1802500 ± 3004200 ± 5002500 ± 350
AUC0-∞ (ng·h/mL) 1250 ± 2002600 ± 3204350 ± 5502550 ± 360
t1/2 (h) 4.5 ± 0.84.2 ± 0.74.0 ± 0.63.8 ± 0.5
Absolute Bioavailability (F%) 24.5%51.0%85.3%100%

Data are presented as mean ± standard deviation.

Table 2: Statistical Analysis of Bioavailability Parameters

Comparisonp-value (Cmax)p-value (AUC0-∞)
Formulation A vs. B < 0.01< 0.01
Formulation A vs. C < 0.001< 0.001
Formulation B vs. C < 0.01< 0.01

A p-value < 0.05 is considered statistically significant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioavailability studies.[2] The following protocols outline the standard procedures for the in vivo and analytical phases of the assessment.

In Vivo Study Protocol

A standard crossover study design is often employed for bioavailability assessments.[1]

  • Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A fasting period of 12 hours is initiated before drug administration.

  • Drug Administration:

    • Oral Formulations (A, B, C): Administered via oral gavage at a dose of 10 mg/kg.

    • Intravenous Formulation: Administered as a bolus injection via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Analytical Method: LC-MS/MS

The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant is transferred for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

  • Data Analysis: A calibration curve is generated using standard solutions of known concentrations. The concentration of the analyte in the plasma samples is then determined from this curve.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound, given that some indazole-3-carboxamides are known to act as cannabinoid receptor agonists.[3][4][5]

experimental_workflow cluster_preclinical In Vivo Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_prep Animal Preparation (Fasting) dosing Dosing (Oral / IV) animal_prep->dosing sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Separation sampling->processing sample_prep Sample Preparation (Protein Precipitation) processing->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quant Quantification lcms->quant pk_calc Pharmacokinetic Parameter Calculation quant->pk_calc stat_analysis Statistical Analysis pk_calc->stat_analysis report Reporting stat_analysis->report

Bioavailability Assessment Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response ligand N-benzyl-1H-indazole -3-carboxamide receptor Hypothetical Receptor (e.g., CB1) ligand->receptor g_protein Gi/o Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac mapk MAPK Pathway g_protein->mapk camp cAMP ac->camp response Biological Effect camp->response Inhibition mapk->response Activation

Hypothetical Signaling Pathway

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-benzyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N-benzyl-1H-indazole-3-carboxamide, ensuring the protection of researchers, and compliance with safety regulations. The following procedures are based on established best practices for handling solid chemical waste and information derived from safety data sheets of structurally similar compounds.

I. Personal Protective Equipment (PPE) and Hazard Identification

Required PPE:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for disposal.

Step 1: Segregation of Waste

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a designated, compatible waste container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Original Containers: Whenever possible, dispose of the chemical in its original manufacturer's container.[4][6] The original label provides clear identification for waste handlers.

  • Incompatible Materials: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents.[7]

Step 2: Packaging of Waste

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[4][7] Avoid using food containers.[7] For solid waste, a clearly labeled, sealed plastic bag may be used as an inner liner for a rigid outer container.[4]

  • Container Sealing: Ensure the container is tightly sealed to prevent any leakage or spillage.[4][7] Do not overfill containers; a good practice is to fill to no more than 90% capacity.

Step 3: Labeling of Waste Container

  • Hazardous Waste Label: Affix a hazardous waste label to the container. This label must be fully and accurately completed.[7][8]

  • Required Information: The label must include:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "this compound" (avoid abbreviations or formulas)[8]

    • The date when the waste was first added to the container (accumulation start date)[8]

    • The physical state of the waste (solid)

    • The associated hazards (e.g., Toxic, Irritant)[7]

    • The name and contact information of the principal investigator or laboratory supervisor[8]

Step 4: Storage of Waste

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7][9] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4] The secondary container must be chemically compatible with the waste.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 5: Arrangement for Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[8]

  • Do Not Dispose in Regular Trash or Drain: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[9][10]

  • Professional Disposal: The ultimate disposal of this chemical waste must be conducted by a licensed and approved waste disposal facility, which will typically involve incineration.[11]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid Waste, Original Container) A->B C Step 3: Package Waste (Compatible, Sealed Container) B->C D Step 4: Label Container (Hazardous Waste Label) C->D E Step 5: Store in SAA (Secondary Containment) D->E F Step 6: Arrange for Pickup (Contact EHS) E->F G Final Disposal (Licensed Facility - Incineration) F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling N-benzyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-benzyl-1H-indazole-3-carboxamide

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe management of this chemical in a research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationStandard
Eye/Face Protection Protective eyeglasses or chemical safety goggles with side-shields.OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4]
Hand Protection Compatible, chemical-resistant gloves.-
Body Protection Appropriate protective clothing to prevent skin exposure. A complete suit may be necessary depending on the scale of work.[5]-
Respiratory Protection For nuisance exposures: Type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use NIOSH/MSHA or European Standard EN 149 approved respirators.[1][5][6]OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][4]

Handling and Storage
  • Handling : Minimize the generation and accumulation of dust.[1] Avoid all direct contact with eyes, skin, and clothing.[1] Do not breathe dust, vapor, mist, or gas.[1] After handling, wash hands and any exposed skin thoroughly. Contaminated clothing should be removed and washed before reuse.[1][3]

  • Storage : Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed when not in use.[1][5]

Accidental Release Measures
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Protect : Wear all recommended PPE, including respiratory protection.[5]

  • Contain : Avoid the formation of dust.[5] Sweep or vacuum the spilled material.[1]

  • Collect : Place the collected material into a suitable, closed container for disposal.[1][5]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan
  • Dispose of surplus and non-recyclable material through a licensed disposal company.[5]

  • A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Under no circumstances should this chemical be allowed to enter drains or waterways.[5]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

  • After Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • After Skin Contact : Remove contaminated clothing and shoes immediately. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1][4]

  • After Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • After Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • General Advice : In all cases of exposure, consult a physician and show them the Safety Data Sheet for a similar compound.[5]

Workflow Visualization

The following diagram outlines the essential workflow for safely managing this compound in the laboratory.

cluster_prep 1. Preparation cluster_handle 2. Handling cluster_emergency 3. Spill / Emergency Response cluster_disposal 4. Decontamination & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep_ppe->prep_eng handle_ops Perform experimental work - Minimize dust generation - Keep container closed prep_eng->handle_ops Proceed to handling handle_store Store in cool, dry, well-ventilated area handle_ops->handle_store decon Decontaminate Work Area Wash Hands Thoroughly handle_ops->decon After completion handle_store->prep_ppe For subsequent use spill_node Accidental Release / Exposure spill_action Evacuate & Ventilate Area Use Full PPE for Cleanup spill_node->spill_action first_aid Provide First Aid (Eye, Skin, Inhalation, Ingestion) Seek Medical Attention spill_node->first_aid waste Collect Waste in Sealed Container Dispose via Licensed Contractor (e.g., Incineration) decon->waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.